6-chloro-7-methyl-1H-indole-2-carboxylic Acid
Description
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Properties
IUPAC Name |
6-chloro-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFWFJPRJVRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253453 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-29-4 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Methodological and Predictive Guide to the Physicochemical Characterization of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
Abstract: The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics, including potent HIV-1 integrase inhibitors.[1][2] This guide focuses on a specific, promising derivative: 6-chloro-7-methyl-1H-indole-2-carboxylic acid. As this molecule represents a frontier compound with limited published experimental data, this document serves as both a predictive analysis and a methodological framework for its comprehensive physicochemical characterization. We will outline the critical properties—thermal stability, acidity, solubility, and spectroscopic identity—that dictate a compound's viability in a drug discovery pipeline. For each property, we provide field-proven, step-by-step experimental protocols designed for robust and reproducible data generation, underpinned by the scientific rationale for each methodological choice. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous approach to characterizing novel chemical entities.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. The indole-2-carboxylic acid moiety has proven to be a versatile scaffold, capable of critical interactions with biological targets.[2] However, derivatives in this class have also been associated with challenging physicochemical profiles, particularly low aqueous solubility, which can severely hamper development.[3][4]
The journey from a promising "hit" to a viable clinical candidate is paved with data. Physicochemical characteristics such as the acid dissociation constant (pKa), lipophilicity (LogP), and solubility are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] An early and accurate understanding of these parameters is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables chemists to anticipate formulation challenges, predict in vivo behavior, and guide rational structural modifications.
This guide provides the essential experimental framework to thoroughly characterize this compound, ensuring that subsequent research and development efforts are built upon a foundation of high-quality, reliable data.
Chemical Identity and Predicted Properties
Before embarking on experimental analysis, a clear understanding of the molecule's basic identity is essential. The structural features—a halogenated, methylated indole ring coupled to a carboxylic acid—suggest a molecule with a distinct electronic and steric profile that will govern its behavior.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Canonical SMILES | CC1=C2C(=CC=C1Cl)NC(=C2)C(=O)O |
| Structure | ![]() |
| Predicted Physicochemical Property | Predicted Value | Rationale / Comparative Data |
| XLogP3 | ~3.1 | Based on 6-Chloro-1H-indole-2-carboxylic acid (XLogP3 = 2.9)[6]; the 7-methyl group will contribute to increased lipophilicity. |
| pKa (Acidic) | ~4.1 | Based on the predicted pKa of the structurally similar 6-chloro-7-fluoro-1H-indole-2-carboxylic acid (4.11 ± 0.30).[7] |
| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | Related indole carboxamide series exhibit generally low kinetic solubility at physiological pH.[3][4] |
| Hydrogen Bond Donors | 2 | From the indole N-H and carboxylic acid O-H groups.[6] |
| Hydrogen Bond Acceptors | 2 | From the two carboxylic acid oxygen atoms.[6] |
Core Physicochemical Characterization: A Methodological Approach
The following sections detail the gold-standard experimental protocols for determining the critical physicochemical properties of this compound.
Melting Point and Thermal Stability
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range typically signifies high purity. For indole derivatives, which can be prone to decomposition at elevated temperatures, observing the process is key to understanding thermal stability.
Protocol: Capillary Melting Point Determination
-
Calibration: Calibrate the melting point apparatus (e.g., Büchi M-560 or Stuart SMP30) using certified standards with a range of melting points (e.g., vanillin, caffeine, sulfanilamide) to ensure instrument accuracy.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement:
-
Place the capillary in the apparatus.
-
Set a rapid heating ramp (10-20 °C/min) for a preliminary determination of the approximate melting range.
-
For the precise measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Note any signs of decomposition (e.g., color change, charring).
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa dictates the ionization state of the carboxylic acid at a given pH. This is arguably one of the most critical parameters, as it directly influences solubility, membrane permeability, and the nature of interactions with biological targets. Potentiometric titration is the benchmark method as it provides a direct measure of the compound's buffering capacity against a titrant.
Protocol: Potentiometric Titration for pKa Determination
-
System Setup:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Use a temperature-controlled vessel maintained at 25 °C or 37 °C to mimic physiological conditions.
-
Use a calibrated micro-burette to dispense a standardized titrant (e.g., 0.01 M KOH or NaOH).
-
-
Sample Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 0.5-1.0 mM) in a suitable solvent system (e.g., 20% Methanol/Water) to ensure solubility at the start of the titration.
-
Titration Workflow:
-
Acidify the initial solution to ~pH 2 with a small amount of standardized HCl to ensure the carboxylic acid is fully protonated.
-
Begin titrating with the standardized base, adding small, precise aliquots.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until ~pH 12 to generate a complete titration curve.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point from the first derivative of the curve (max d(pH)/d(Volume)).
-
The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).
-
Thermodynamic Aqueous Solubility
Expertise & Experience: Poor solubility is a primary cause of failure for drug candidates. While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is essential for developing formulation strategies and interpreting bioassay results. The shake-flask method, though time-consuming, remains the definitive standard. We measure solubility at pH 7.4 to simulate physiological conditions in the blood and peripheral tissues.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH accurately to 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the pH 7.4 PBS in a glass vial. The presence of visible solid material throughout the experiment is crucial to ensure saturation.
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the system to equilibrate for at least 24-48 hours. This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.
-
-
Quantification:
-
Quantify the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.
-
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide an unambiguous confirmation of the molecular structure.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes both the polar carboxylic acid and the less polar indole ring, and its exchangeable proton signals do not obscure the N-H and O-H signals.
-
Acquire a ¹H NMR spectrum. Expected signals would include:
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A broad singlet for the carboxylic acid proton (>12 ppm).
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A singlet for the indole N-H proton (~11-12 ppm).
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Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the indole ring.
-
A singlet for the methyl group protons (~2.5 ppm).
-
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone, including the characteristic carbonyl carbon signal (~160-170 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule.
-
Methodology:
-
Prepare a sample, typically as a potassium bromide (KBr) pellet, by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum.
-
-
Expected Characteristic Peaks:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9]
-
N-H Stretch (Indole): A moderate, sharper peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹.[8]
-
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and molecular weight with high precision.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Given the acidic nature of the molecule, analysis in negative ion mode ([M-H]⁻) is optimal.
-
-
Expected Result:
-
The primary ion observed will be [M-H]⁻ with a calculated m/z of 208.0160 .
-
A crucial confirmation will be the presence of the characteristic chlorine isotopic pattern: a second peak at [M+2-H]⁻ (m/z 210.0131) with an intensity approximately one-third that of the primary ion.
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Conclusion
This compound stands as a molecule of significant interest, leveraging the proven potential of the indole-2-carboxylic acid scaffold. However, its progression within any drug discovery program is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. Based on data from related analogs, researchers should anticipate challenges, particularly with aqueous solubility.
The experimental protocols detailed in this guide—from capillary melting point determination to high-resolution mass spectrometry—provide a robust, self-validating framework for generating the foundational data required for informed decision-making. By systematically characterizing its pKa, solubility, stability, and spectroscopic identity, research teams can proactively address potential liabilities, guide further structural optimization, and ultimately accelerate the path from discovery to development.
References
- de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
- de Souza, M. C., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
- Gassman, P. G., & van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
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- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
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- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive framework for the structural elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and a precise understanding of its substitution pattern is critical for establishing structure-activity relationships (SAR). This document outlines a logical, self-validating workflow, from strategic synthesis to definitive spectroscopic analysis, designed for professionals in the chemical sciences.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a cornerstone of heterocyclic chemistry, forming the core of the essential amino acid tryptophan and a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in modern drug discovery.[1] The precise placement of substituents on the indole core dramatically influences a molecule's biological activity. Therefore, unambiguous structure determination is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation. This guide focuses on the systematic elucidation of this compound, a molecule with potential for further functionalization and biological screening.
Strategic Synthesis: The Reissert Indole Synthesis
To undertake a structural elucidation, a reliable source of the material is paramount. The Reissert indole synthesis offers a robust and classical approach to constructing the indole-2-carboxylic acid moiety from readily available starting materials.[2][3][4][5] The causality behind this choice lies in its convergent nature, building the core heterocyclic structure in a well-established manner.
The proposed synthetic pathway commences with 2-chloro-3-methylaniline, which undergoes diazotization followed by a Sandmeyer reaction to yield 1-chloro-2-iodo-3-methylbenzene. A subsequent Sonogashira coupling with trimethylsilylacetylene, followed by desilylation, would provide 1-chloro-2-ethynyl-3-methylbenzene. This intermediate can then be subjected to a Larock indole synthesis, or more classically, the starting o-nitrotoluene derivative (3-chloro-2-methyl-nitrotoluene) can be condensed with diethyl oxalate.[2]
The key steps of the Reissert synthesis are as follows:
-
Condensation: Ortho-nitrotoluene (or a substituted derivative) is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms an ethyl o-nitrophenylpyruvate intermediate.
-
Reductive Cyclization: The pyruvate derivative is then subjected to reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like iron in acidic medium.[2][6] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the target carboxylic acid.
This method is advantageous as it directly installs the carboxylic acid at the 2-position, a key feature of our target molecule.
The Elucidation Workflow: A Multi-Technique Spectroscopic Approach
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC Correlations for Verification:
-
The methyl protons (at C7) should show correlations to C7, C6, and the bridgehead carbon C7a. This is crucial for placing the methyl group at position 7.
-
The proton at H5 should show correlations to C7, C6, and C3a, confirming its position relative to the methyl and chloro substituents.
-
The proton at H4 should show correlations to C6, C5, and C7a.
-
The proton at H3 will show correlations to C2, C3a, and C7a, locking down the structure of the pyrrole ring.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the carboxylic acid and allow for the observation of the N-H and COOH protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Ensure sufficient resolution in both dimensions to resolve all correlations.
-
Analysis: Process the data using appropriate software. Systematically assign all signals starting with the most downfield aromatic protons and using the 2D correlations to build the molecular framework.
Conclusion: A Self-Validating Structural Proof
By following the integrated workflow of synthesis and multi-faceted spectroscopic analysis, a definitive and self-validating structural proof for this compound can be established. The high-resolution mass spectrum confirms the elemental composition and the presence of chlorine. Infrared spectroscopy validates the presence of the key functional groups. Finally, a complete suite of 1D and 2D NMR experiments provides the unambiguous atom-to-atom connectivity, confirming the precise substitution pattern on the indole core. This rigorous approach ensures the scientific integrity of the data, providing a solid foundation for any subsequent research, be it in medicinal chemistry, materials science, or chemical biology.
References
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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El Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved January 23, 2026, from [Link]
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Supporting information for [Article Title]. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 23, 2026, from [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 23, 2026, from [Link]
-
El Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reissert indole synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
- Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
-
Reissert Indole Synthesis. (2024, December 20). YouTube. Retrieved January 23, 2026, from [Link]
-
Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified]. Retrieved January 23, 2026, from [Link]
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Structure Elucidation by NMR in Organic Chemistry. (n.d.). [Source not further specified]. Retrieved January 23, 2026, from [Link]
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Reissert Indole Synthesis. (n.d.). [Source not further specified]. Retrieved January 23, 2026, from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
Executive Summary: The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Derivatives of this core structure have been identified as potent inhibitors of various biological targets, including HIV-1 integrase and Fructose-1,6-bisphosphatase, and as antagonists at the NMDA receptor complex.[3][4][5][6][7] This guide provides a comprehensive theoretical and predictive analysis of a novel derivative, 6-chloro-7-methyl-1H-indole-2-carboxylic acid. By leveraging established principles of medicinal chemistry and computational science, we will dissect its structural, electronic, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering foundational insights to guide future in silico and in vitro investigations of this promising compound.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery
The indole ring system is a ubiquitous motif in both natural products and synthetic pharmaceuticals, celebrated for its broad spectrum of biological activities.[1] When functionalized with a carboxylic acid at the C2 position, the resulting scaffold gains a critical interaction point that has proven instrumental in the design of highly specific enzyme inhibitors. The carboxylate group is frequently observed to act as a key pharmacophoric feature, often by chelating divalent metal cations like Mg²+ within an enzyme's active site, a mechanism central to the action of HIV-1 integrase inhibitors.[3][4]
The specific compound of interest, This compound , introduces a unique substitution pattern on this privileged core. The strategic placement of a chloro group at the C6 position and a methyl group at the C7 position is predicted to modulate the molecule's electronic landscape, lipophilicity, and steric profile. Structure-activity relationship (SAR) studies on related compounds have shown that halogenation can enhance potency; for instance, C6-halogenated benzene rings can facilitate π–π stacking interactions with biological targets.[3][4] Conversely, small, electron-donating groups like methyl have also been shown to be favorable in other contexts, underscoring the target-dependent nature of these modifications.[8][9] This guide aims to build a theoretical foundation for understanding how this specific combination of substituents defines the molecule's chemical personality and pharmacological potential.
Molecular Structure and Predicted Physicochemical Properties
The foundational properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is essential for rational drug design.
Core Structure and Key Functional Groups
The structure of this compound is defined by the bicyclic indole core, substituted with a carboxylic acid at C2, a chlorine atom at C6, and a methyl group at C7.
Caption: Structure of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not available, we can predict its properties based on calculations and data from structurally similar compounds, such as 6-chloro-1H-indole-2-carboxylic acid.[10]
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C₁₀H₈ClNO₂ | Defines the elemental composition. |
| Molecular Weight | ~209.63 g/mol | Influences diffusion rates and is a key parameter in drug-likeness rules. |
| cLogP | > 3.0 | The chloro and methyl groups significantly increase lipophilicity compared to the parent indole-2-carboxylic acid, impacting solubility and membrane permeability. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The acidity of the carboxyl group is crucial for forming ionic interactions. The electron-withdrawing chloro group is expected to slightly increase acidity (lower pKa) compared to the unsubstituted analog. |
| pKa (Indole N-H) | ~16 - 17 | The indole N-H is weakly acidic and can act as a hydrogen bond donor. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Essential for specific interactions with biological targets.[10] |
| Hydrogen Bond Acceptors | 2 (C=O) | The carbonyl oxygen is a primary site for hydrogen bonding.[10] |
| Polar Surface Area (PSA) | ~60 - 70 Ų | A key predictor of cell permeability. Values in this range are generally favorable for oral bioavailability. |
Electronic Properties and Reactivity
The electronic character of the indole ring is heavily influenced by its substituents, which in turn dictates its reactivity and potential intermolecular interactions.
-
Electron Distribution: The indole nucleus is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing electron density, particularly at the C3 position. However, the substituents introduce competing effects:
-
The chloro group at C6 is electron-withdrawing via induction but weakly electron-donating through resonance. Its primary effect is to lower the electron density of the benzene portion of the ring.
-
The methyl group at C7 is weakly electron-donating through hyperconjugation, slightly increasing the electron density in its vicinity.
-
-
Reactivity: The interplay of these groups suggests that the pyrrole ring remains the more electron-rich and thus more susceptible to electrophilic attack. The carboxylic acid group is deactivating, making the C3 position less reactive than in unsubstituted indole.
-
Intermolecular Interactions:
-
Hydrogen Bonding: The N-H and O-H groups are potent hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. These interactions are critical for anchoring the molecule within a protein binding site.
-
Halogen Bonding: The chlorine atom possesses an electropositive region on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in a receptor. This non-classical interaction can contribute significantly to binding affinity.
-
π-Interactions: The aromatic indole ring can engage in π-π stacking or π-cation interactions with complementary residues in a binding pocket.
-
Theoretical Spectroscopic Profile
Predicting the spectroscopic signature of the molecule is vital for its future synthesis and characterization.
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected for the protons at C4 and C5 in the benzene ring, with coupling constants typical for ortho-protons.
-
C3-H Proton: A singlet or a narrow multiplet is expected for the proton at the C3 position.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
O-H Proton: A very broad singlet for the carboxylic acid proton, also exchangeable.
-
Methyl Protons: A singlet integrating to three protons around 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Distinct signals are expected for the 10 carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal (>160 ppm). The carbons attached to the electronegative nitrogen (C2, C7a) and chlorine (C6) will also be shifted downfield. The methyl carbon will appear upfield (~15-20 ppm).
-
-
IR Spectroscopy:
-
A broad O-H stretching band from the carboxylic acid dimer will be prominent around 2500-3300 cm⁻¹.
-
A sharp N-H stretching band is expected around 3300-3400 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid will appear around 1680-1710 cm⁻¹.
-
C-Cl stretching vibrations will be observed in the fingerprint region (typically <800 cm⁻¹).
-
Pharmacological Potential and Drug-Likeness Evaluation
The structural features of this compound suggest its potential as a modulator of several biological targets.
Potential Biological Targets
Based on the activities of analogous structures, this compound could be investigated for:
-
Antiviral Activity: As an inhibitor of HIV-1 Integrase, where the indole-2-carboxylate moiety can chelate essential magnesium ions in the active site.[3][4]
-
Metabolic Disease: As an allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[5]
-
Neurological Disorders: As an antagonist of the NMDA receptor complex, which has implications for treating neurodegenerative diseases.[6]
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a heuristic used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.
| Rule | Parameter | Predicted Value for C₁₀H₈ClNO₂ | Compliance |
| 1 | Molecular Weight | < 500 g/mol | ~209.63 |
| 2 | Log P | < 5 | > 3.0 |
| 3 | Hydrogen Bond Donors | < 5 | 2 |
| 4 | Hydrogen Bond Acceptors | < 10 | 2 |
The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.
Protocol for In Silico Evaluation
To further probe the theoretical properties and guide experimental work, the following computational workflow is recommended. This self-validating system ensures that predictions are based on robust and reproducible methods.
Caption: Recommended workflow for the in silico evaluation of the target compound.
Detailed Step-by-Step Methodology
-
Structure Preparation:
-
Draw the 2D structure of this compound in a molecular editor.
-
Convert the 2D structure to a 3D conformation.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum method to obtain a low-energy conformer. The causality here is that a realistic, low-energy conformation is critical for meaningful docking and property calculations.
-
-
Property Calculation:
-
Import the optimized 3D structure into software capable of calculating physicochemical properties (e.g., MarvinSketch, MOE).
-
Calculate key descriptors including cLogP, pKa of all ionizable centers, Polar Surface Area (PSA), and the number of rotatable bonds. This step validates the "drug-likeness" predicted by simple rules.
-
-
Molecular Docking Protocol (Example with HIV-1 Integrase):
-
Receptor Preparation: Download the crystal structure of a relevant target, such as HIV-1 integrase with an inhibitor bound (e.g., PDB ID: 1K6Y), from the Protein Data Bank. Prepare the protein by removing solvent molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Ligand Preparation: Prepare the ligand structure by assigning correct atom types and partial charges. For enhanced accuracy, charges derived from quantum mechanics (Step 3 of the workflow) are superior to generic force-field charges.
-
Grid Generation: Define the active site for docking. This is typically done by creating a bounding box centered on the co-crystallized ligand or catalytically important residues.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The algorithm will explore various conformations and orientations of the ligand within the active site.
-
Pose Analysis: Analyze the top-scoring poses. Scrutinize the predicted binding mode for chemically sensible interactions (hydrogen bonds, halogen bonds, hydrophobic contacts). The system is self-validating if the predicted interactions are consistent with the known mechanism of action for the target class (e.g., chelation of Mg²+ ions by the carboxylate).
-
Conclusion
The theoretical analysis of this compound reveals a molecule with significant potential for drug discovery. It possesses a favorable drug-like profile according to Lipinski's rules and features a combination of functional groups—a chelating carboxylic acid, an electron-withdrawing chloro group capable of halogen bonding, and a methyl group—that could lead to potent and specific interactions with various biological targets. The provided in silico workflow offers a robust framework for further investigation, enabling researchers to generate testable hypotheses regarding its mechanism of action and potential therapeutic applications before committing to costly and time-consuming chemical synthesis and biological screening.
References
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (MDPI) [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (National Institutes of Health) [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (ACS Publications) [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (RSC Publishing) [Link]
-
6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2. (PubChem) [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (ResearchGate) [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (MDPI) [Link]
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (ResearchGate) [Link]
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Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (National Institutes of Health) [Link]
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Indole-2-carboxylic acid (Compound). (Exposome-Explorer) [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (MDPI) [Link]
- Indole-2-carboxylic acid derivatives.
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (National Institutes of Health) [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (MDPI) [Link]
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Halochromic Benzazolo-oxazolidine/Polyoxometalate Supramolecular Materials with Reversible High-Contrast Color-Switching. (ACS Publications) [Link]
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7-Chloro-1-methyl-1H-indole-2-carboxylic Acid. (Pharmaffiliates) [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid motif, a seemingly simple heterocyclic structure, represents a cornerstone in the edifice of modern medicinal chemistry. Its rigid, planar framework and strategic placement of a carboxylic acid group have proven to be a fertile ground for the discovery of potent and selective therapeutic agents. This guide provides an in-depth exploration of the historical discovery, synthetic evolution, and burgeoning biological significance of substituted indole-2-carboxylic acids, offering field-proven insights for researchers engaged in drug discovery and development.
The Genesis of a Privileged Scaffold: A Historical Overview
The journey into the world of indole-2-carboxylic acids began with the foundational work on indole synthesis in the late 19th century. Two classical named reactions, the Reissert and Fischer syntheses, laid the groundwork for accessing this important chemical scaffold.
The Reissert Indole Synthesis: A Foundational Approach
The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids from readily available starting materials. The process involves the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base, typically an alkoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[1] This intermediate then undergoes a reductive cyclization, traditionally using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to yield the desired indole-2-carboxylic acid.[1][2] The elegance of this method lies in its convergent nature, assembling the core indole structure and installing the C2-carboxylic acid in a single, albeit two-step, sequence.
The choice of reducing agent can be critical to the success of the Reissert synthesis. While classical methods relied on metal/acid combinations, modern variations have employed reagents such as sodium dithionite, offering milder reaction conditions and broader functional group tolerance.[2]
Figure 1: The Reissert Indole Synthesis Workflow.
The Fischer Indole Synthesis: A Versatile Alternative
First reported in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus.[3] While not exclusively for indole-2-carboxylic acids, its adaptation to produce this scaffold is of significant historical importance. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] To generate indole-2-carboxylic acids, pyruvic acid or its esters are often used as the carbonyl component.[4]
The mechanism of the Fischer indole synthesis is a classic example of a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia.[3] The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's efficiency.[5]
Figure 2: The Fischer Indole Synthesis for Indole-2-carboxylic Acids.
Modern Synthetic Strategies and the Rise of Substituted Analogs
While the classical syntheses remain relevant, the demand for structurally diverse substituted indole-2-carboxylic acids has driven the development of more sophisticated and regioselective methodologies. Modern organic synthesis has provided tools to functionalize the indole core at various positions, leading to a vast chemical space for drug discovery. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl and alkyl substituents at specific positions on the indole ring, significantly expanding the accessible chemical diversity.
Biological Significance and Therapeutic Applications
The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] This versatility has led to the discovery of numerous biologically active compounds.
HIV-1 Integrase Inhibition: A Breakthrough in Antiviral Therapy
A significant breakthrough in the application of substituted indole-2-carboxylic acids has been their development as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7][8] The indole core and the C2-carboxylic acid group have been shown to chelate the two magnesium ions within the active site of the integrase enzyme, effectively blocking its strand transfer activity.[7][8] Structural optimizations, particularly the introduction of substituents at the C3 and C6 positions of the indole ring, have led to derivatives with significantly enhanced inhibitory effects, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[7][8][9]
Targeting Cancer: IDO1/TDO Dual Inhibition
In the field of oncology, substituted indole-2-carboxylic acids have emerged as promising dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[10] These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion. By inhibiting IDO1 and TDO, these compounds can help to restore anti-tumor immunity.[10] Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity with IC50 values at low micromolar levels.[10]
A Spectrum of Other Biological Activities
Beyond these prominent examples, substituted indole-2-carboxylic acids have demonstrated a wide array of other biological activities, including:
-
Neuroprotective properties: 5-methoxyindole-2-carboxylic acid (MI2CA) has shown potential in reducing ischemic area size and oxidative stress in stroke models.[11]
-
Antimicrobial activity: Various derivatives have exhibited significant antibacterial and moderate antifungal activities.[12]
-
Anticonvulsant and tranquilizing effects: Certain functionalized indole-2-carboxylates have been investigated for their effects on the central nervous system.[13]
-
HCV NS5B polymerase inhibition: Indole-2-carboxylic acids have been explored as inhibitors of the hepatitis C virus NS5B polymerase.[14]
| Compound Class/Derivative | Biological Target/Activity | Reported Potency (IC50) | Reference |
| Substituted Indole-2-carboxylic Acids | HIV-1 Integrase | 0.13 µM (for derivative 20a) | [7][8] |
| 6-Acetamido-indole-2-carboxylic Acids | IDO1/TDO Dual Inhibition | 1.17 µM (IDO1) & 1.55 µM (TDO) for 9o-1 | [10] |
| 5-Methoxy-indole-2-carboxylic Acid | Neuroprotection | Not applicable (in vivo studies) | [11] |
| Aryl Indole-2-carboxylic Acids | PPARγ Partial Agonists | Not specified | [15] |
Table 1: Summary of Biological Activities of Selected Substituted Indole-2-carboxylic Acids.
Spectroscopic and Structural Characterization
The characterization of indole-2-carboxylic acids relies on a combination of spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid, typically in the range of 3200-2500 cm⁻¹, and a strong C=O stretch between 1750 and 1650 cm⁻¹.[16] The N-H stretching vibration of the indole ring is also observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are characterized by signals for the aromatic protons of the indole ring and the acidic proton of the carboxylic acid. ¹³C NMR provides information on the carbon framework.
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
X-ray Crystallography: Offers definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid via the Reissert Method
This protocol provides a representative procedure for the synthesis of the parent indole-2-carboxylic acid, which can be adapted for the synthesis of substituted analogs.
Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)-2-oxoacetate (Intermediate)
-
Reagents and Equipment:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. b. To this solution, add o-nitrotoluene and diethyl oxalate. c. Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product. f. Filter the precipitate, wash with cold water, and dry to obtain the intermediate.
Step 2: Reductive Cyclization to Indole-2-carboxylic Acid
-
Reagents and Equipment:
-
Ethyl 2-(2-nitrophenyl)-2-oxoacetate (from Step 1)
-
Zinc dust
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure: a. In a round-bottom flask, suspend the intermediate in a mixture of glacial acetic acid and water. b. Heat the mixture to reflux and add zinc dust portion-wise to control the exothermic reaction. c. Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and filter to remove excess zinc and other insoluble materials. e. Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid. f. Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Characterization: The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
The history of substituted indole-2-carboxylic acids is a testament to the enduring power of fundamental organic synthesis and its profound impact on drug discovery. From their origins in classical named reactions to their current status as privileged scaffolds in the development of antiviral and anticancer agents, these compounds continue to capture the attention of the scientific community. The ongoing exploration of novel synthetic methodologies and the elucidation of new biological targets will undoubtedly lead to the discovery of the next generation of indole-2-carboxylic acid-based therapeutics, further solidifying their legacy in the annals of medicinal chemistry.
References
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
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Reissert indole synthesis. Wikipedia. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
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comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF. ResearchGate. [Link]
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Unveiling the Therapeutic Potential of 6-chloro-7-methyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a specific derivative, presents a compelling case for investigation into its potential therapeutic applications. This guide provides a comprehensive, technically-focused framework for the identification and validation of its biological targets. By integrating computational, biochemical, and cell-based methodologies, we aim to equip researchers with the necessary tools to systematically unravel the mechanism of action of this compound and accelerate its journey from a chemical entity to a potential therapeutic agent.
Introduction: The Promise of a Substituted Indole
The indole-2-carboxylic acid scaffold has garnered significant attention in drug discovery, with derivatives demonstrating potent activities against a range of diseases.[1][3][4][5] Notably, compounds sharing this core structure have been identified as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[1][3][5][6] The mechanism often involves the chelation of divalent metal ions, such as Mg2+, within the enzyme's active site.[1][3][5][6] Furthermore, indole derivatives have shown promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and as potential anti-cancer agents by targeting receptor tyrosine kinases like EGFR and VEGFR.[7][8][9]
The specific substitutions on the indole ring of this compound—a chloro group at position 6 and a methyl group at position 7—are anticipated to modulate its physicochemical properties and target-binding profile. Halogenation, for instance, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can influence steric interactions within a binding pocket. Therefore, a systematic approach to identifying the specific biological targets of this molecule is paramount to understanding its therapeutic potential.
This guide will delineate a multi-pronged strategy for target deconvolution, commencing with predictive in-silico methods and progressing through rigorous in-vitro and cell-based validation assays.
The Strategic Workflow for Target Identification
A robust target identification strategy should be logical and iterative. Our proposed workflow is designed to progressively build a comprehensive understanding of the compound's biological interactions.
Figure 1: A phased approach to target identification for this compound.
Phase 1: In-Silico Target Prediction - Charting the Possibilities
Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of a small molecule.[10] These approaches leverage the vast amount of existing biological and chemical data to predict interactions.
Similarity-Based Approaches
The principle of "guilt-by-association" is powerful in drug discovery. By comparing the structure of this compound to databases of known bioactive compounds, we can infer potential targets.
-
Methodology:
-
Input: The chemical structure of this compound in a suitable format (e.g., SMILES).
-
Tools: Utilize web-based platforms such as SwissTargetPrediction, ChEMBL, or PubChem to screen for structurally similar compounds with known biological targets.[11]
-
Analysis: Analyze the output to identify over-represented protein targets or pathways associated with structurally related molecules. Pay close attention to targets of other indole-2-carboxylic acid derivatives, such as HIV-1 integrase and various kinases.[3][11]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can be used to assess the binding potential of our compound to the hypothesized targets identified in the similarity search.
-
Methodology:
-
Target Selection: Obtain the 3D structures of high-priority candidate targets (e.g., HIV-1 integrase, EGFR, VEGFR) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform docking simulations.
-
Analysis: Evaluate the predicted binding poses and scoring functions to estimate the binding affinity. Look for key interactions, such as hydrogen bonds, hydrophobic interactions, and potential chelation of metal ions.
-
| Predicted Target Class | Rationale from In-Silico Analysis | Key Interaction Features to Investigate |
| Viral Integrases (e.g., HIV-1 Integrase) | High structural similarity to known indole-2-carboxylic acid-based inhibitors.[3][5] | Chelation of Mg2+ ions by the carboxylic acid and indole nitrogen. Pi-pi stacking interactions. |
| Protein Kinases (e.g., EGFR, VEGFR) | Indole core is a common scaffold in kinase inhibitors.[9] | Hydrogen bonding with the hinge region. Hydrophobic interactions in the ATP-binding pocket. |
| Cysteinyl Leukotriene Receptors (e.g., CysLT1) | Indole-2-carboxylic acid derivatives have been identified as antagonists.[12] | Interactions with key residues in the ligand-binding pocket of the GPCR. |
| Enzymes in Parasites (e.g., T. cruzi CYP51) | Some indole derivatives show anti-trypanosomal activity.[7] | Heme coordination and interactions within the enzyme's active site. |
Phase 2: In-Vitro Validation - From Prediction to Proof
In-silico predictions must be validated experimentally. In-vitro assays provide the first direct evidence of a compound's biological activity against a purified target.
Biochemical Assays: Measuring Functional Impact
Biochemical assays are designed to measure the effect of a compound on the activity of a purified enzyme or receptor.[13][14]
-
Enzyme Inhibition Assays:
-
Principle: To determine if this compound can inhibit the catalytic activity of a target enzyme.[15]
-
Protocol (General):
-
Reagents: Purified enzyme, substrate, buffer, and the test compound.
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of the compound. b. Initiate the reaction by adding the substrate. c. Monitor product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
-
-
Receptor Binding Assays:
-
Principle: To measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.
-
Protocol (General):
-
Reagents: Membrane preparation containing the receptor of interest, labeled ligand, and the test compound.
-
Procedure: a. Incubate the membrane preparation with the labeled ligand and varying concentrations of the test compound. b. Separate the bound and free ligand (e.g., by filtration). c. Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the Ki (inhibition constant) of the compound.
-
-
Biophysical Assays: Confirming Direct Interaction
While biochemical assays demonstrate a functional effect, biophysical assays confirm direct physical binding between the compound and the target protein.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.
-
Advantage: Provides real-time kinetics of binding (association and dissociation rates) and affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change that occurs upon binding of a ligand to a protein.
-
Advantage: Provides a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).
-
Phase 3: Cellular Confirmation - Activity in a Biological Context
Demonstrating activity in a cellular environment is a critical step, as it provides insights into cell permeability, target engagement in a more complex milieu, and potential off-target effects.[16][17][18]
Cell-Based Functional Assays
These assays measure the effect of the compound on a cellular process that is dependent on the target's activity.[19][20]
-
Example: Anti-proliferative Assay for Cancer Targets:
-
Cell Lines: Select cancer cell lines known to be dependent on the hypothesized target (e.g., A549 for EGFR).
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
-
-
-
Example: Viral Replication Assay for HIV-1 Integrase:
-
Cell Line: Use a cell line susceptible to HIV-1 infection (e.g., TZM-bl).
-
Methodology:
-
Infect cells with HIV-1 in the presence of varying concentrations of the compound.
-
After a suitable incubation period, measure viral replication (e.g., by quantifying p24 antigen levels or luciferase reporter activity).
-
Data Analysis: Determine the EC50 (effective concentration for 50% inhibition of viral replication).
-
-
Proteomics Approaches: An Unbiased View
Chemical proteomics methods can identify the direct and indirect targets of a small molecule in an unbiased manner within a complex cellular lysate.[21]
-
Affinity-Based Pull-Down Assays:
-
Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[22][23][24]
-
Workflow:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Figure 2: Workflow for an affinity-based pull-down experiment.
-
Limited Proteolysis-Mass Spectrometry (LiP-MS):
-
Principle: The binding of a small molecule to its target protein can alter the protein's conformation, leading to changes in its susceptibility to proteolytic digestion.[25]
-
Workflow:
-
Treat cell lysate with the compound or a vehicle control.
-
Subject the lysates to limited proteolysis with a broad-specificity protease.
-
Analyze the resulting peptide fragments by mass spectrometry.
-
Identify proteins with altered proteolytic patterns in the presence of the compound.
-
-
Conclusion: A Path Forward
The journey to elucidate the biological targets of this compound is a multi-step, iterative process that requires a convergence of computational, biochemical, and cellular approaches. By systematically applying the methodologies outlined in this guide, researchers can build a robust scientific case for the compound's mechanism of action. This, in turn, will pave the way for its potential development as a novel therapeutic agent for viral infections, cancer, or other diseases where its targets play a critical role. The indole scaffold continues to be a rich source of pharmacological innovation, and a thorough investigation of this specific derivative is a worthy scientific endeavor.
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LiP-MS: A Novel Target Deconvolution Approach. (2022, March 25). YouTube. Retrieved from [Link]
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6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584. PubChem. Retrieved from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. Retrieved from [Link]
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In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. Retrieved from [Link]
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A brief introduction to chemical proteomics for target deconvolution. PubMed. Retrieved from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Retrieved from [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Precision for Medicine. Retrieved from [Link]
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Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, April 10). ACS Publications. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
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A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
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Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]
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Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Retrieved from [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix Labs. Retrieved from [Link]
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Enzyme assay. Wikipedia. Retrieved from [Link]
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Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Retrieved from [Link]
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Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]
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In silico Pharmacological Target Characterisation of indole-3-acetate. Arinbjörn Kolbeinsson. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Retrieved from [Link]
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An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. Retrieved from [Link]
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Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024, December 14). Professional Medical Journal. Retrieved from [Link]
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Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. Retrieved from [Link]
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6.4: Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Drug Discovery and Development. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
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Indole Derivatives as Multi-Target Therapeutics for Polycystic Ovarian Syndrome (PCOS): A Comprehensive Review of In. YMER. Retrieved from [Link]
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New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Mechanistic Course for a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] From antiviral to anticancer and anticonvulsant properties, the versatility of the indole ring system continues to inspire the development of new therapeutic agents.[1] This guide focuses on a specific, lesser-studied derivative: 6-chloro-7-methyl-1H-indole-2-carboxylic acid. In the absence of direct mechanistic studies for this particular molecule, this document serves as a whitepaper to posit a scientifically-grounded hypothesis for its mechanism of action. Drawing upon the established pharmacology of structurally related indole-2-carboxylic acids, we will construct a logical framework for its potential biological target and design a rigorous, self-validating experimental plan to interrogate this hypothesis. Our approach is rooted in the principles of chemical similarity and the recurring mechanistic themes observed across this chemical class, providing a robust starting point for future research and development.
Molecular Profile and Structural Rationale
At the heart of our investigation is the unique chemical architecture of this compound.
-
Core Scaffold: The 1H-indole-2-carboxylic acid forms the foundational structure. The carboxylic acid at the 2-position is a key functional group, capable of acting as a hydrogen bond donor and acceptor, and critically, as a metal-chelating moiety.
-
Substitution Pattern: The substitutions on the benzene ring are electronically significant. The chloro group at the 6-position is an electron-withdrawing group, which can influence the acidity of the indole N-H and the overall electron distribution of the ring system. The methyl group at the 7-position is a weak electron-donating group, which may impact steric interactions and lipophilicity.
This specific combination of a metal-chelating group and a substituted aromatic ring system is reminiscent of pharmacophores known to interact with the active sites of various enzymes.
A Priori Art: Mechanistic Clues from Related Indole-2-Carboxylic Acids
A survey of the scientific literature reveals a consistent pattern of bioactivity for indole-2-carboxylic acid derivatives, primarily centered around enzyme inhibition.
-
HIV-1 Integrase Inhibition: Several studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase.[2][3][4][5] The proposed mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[2][3][4][5] This interaction is crucial for disrupting the strand transfer step of viral DNA integration.[2][4][5] The presence of a halogenated benzene ring has been shown to enhance binding through π-π stacking interactions with viral DNA.[2][4][5]
-
IDO1/TDO Inhibition: Derivatives of indole-2-carboxylic acid have also been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[6] These enzymes are key players in tryptophan metabolism and are implicated in tumor immune evasion. While the exact binding mode is still under investigation, it is plausible that the indole scaffold mimics the natural substrate, tryptophan.
-
Other Activities: The indole-2-carboxylic acid scaffold has been linked to a range of other biological activities, including anticonvulsant properties and allosteric modulation of the cannabinoid CB1 receptor.[1][7]
The recurring theme of enzyme inhibition, particularly the well-elucidated mechanism of metal chelation in HIV-1 integrase, provides a strong foundation for our central hypothesis.
The Central Hypothesis: Inhibition of Matrix Metalloproteinases (MMPs)
Based on the evidence presented, we hypothesize that This compound acts as an inhibitor of zinc-dependent matrix metalloproteinases (MMPs).
This hypothesis is predicated on the following points:
-
Structural Analogy: The indole-2-carboxylic acid moiety is a bioisostere for the hydroxamic acid group found in many potent MMP inhibitors. Both groups can effectively chelate the catalytic zinc ion in the MMP active site.
-
Proven Metal Chelation: The ability of the indole-2-carboxylic acid scaffold to chelate divalent metal ions (Mg²⁺) is well-documented in the context of HIV-1 integrase inhibition.[2][3][4][5] It is highly probable that this capability extends to the catalytic Zn²⁺ ion in MMPs.
-
Therapeutic Relevance: MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them attractive therapeutic targets.
The proposed binding mode involves the coordination of the catalytic zinc ion by the carboxylate group of this compound, with the indole ring system occupying the hydrophobic S1' pocket of the MMP active site. The chloro and methyl substituents would further modulate the binding affinity and selectivity through interactions with specific residues within the active site cleft.
Caption: Proposed binding mode of the inhibitor in the MMP active site.
Experimental Validation Plan: A Step-by-Step Approach
To systematically test our hypothesis, we propose a multi-tiered experimental workflow.
Caption: Tiered experimental workflow for hypothesis validation.
Tier 1: In Vitro Biochemical Assays
Objective: To determine if this compound directly inhibits the enzymatic activity of a panel of MMPs.
Protocol:
-
Enzyme Panel Selection: A representative panel of MMPs will be selected, including MMP-2, MMP-9 (gelatinases), MMP-1 (collagenase), and MMP-7 (matrilysin), to assess potency and selectivity.
-
Fluorogenic Substrate Assay:
-
Recombinant human MMPs will be used.
-
A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) will be employed.
-
The assay will be performed in a 96-well plate format.
-
Step 1: Pre-incubate varying concentrations of this compound with each MMP in assay buffer for 30 minutes at 37°C.
-
Step 2: Initiate the reaction by adding the fluorogenic substrate.
-
Step 3: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Step 4: Calculate the initial reaction velocities and determine the IC₅₀ values for each MMP.
-
Data Presentation:
| MMP Isoform | IC₅₀ (µM) of this compound | Positive Control (e.g., Batimastat) IC₅₀ (µM) |
| MMP-1 | Experimental Value | Known Value |
| MMP-2 | Experimental Value | Known Value |
| MMP-7 | Experimental Value | Known Value |
| MMP-9 | Experimental Value | Known Value |
Tier 2: Cell-Based Functional Assays
Objective: To assess the ability of the compound to inhibit MMP activity in a cellular context.
Protocol: Gelatin Zymography
-
Cell Line Selection: A cell line known to secrete high levels of MMP-2 and MMP-9, such as the fibrosarcoma cell line HT-1080, will be used.
-
Treatment:
-
Culture HT-1080 cells to near confluence.
-
Wash the cells and incubate in serum-free media containing various concentrations of this compound for 24 hours.
-
-
Sample Preparation: Collect the conditioned media and concentrate the proteins.
-
Electrophoresis:
-
Perform SDS-PAGE on a polyacrylamide gel co-polymerized with gelatin.
-
Load equal amounts of protein from each treatment group.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer at 37°C for 18-24 hours to allow for gelatin degradation.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
-
Tier 3: Biophysical Binding Assays
Objective: To confirm direct binding of the compound to the target MMP and to elucidate the binding thermodynamics.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A high-sensitivity ITC instrument will be used.
-
Sample Preparation:
-
The target MMP (e.g., the most potently inhibited isoform from Tier 1) will be dialyzed extensively against the ITC buffer.
-
This compound will be dissolved in the same buffer.
-
-
Titration:
-
The MMP solution will be placed in the sample cell.
-
The compound solution will be loaded into the injection syringe.
-
A series of small injections of the compound into the MMP solution will be performed.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection will be measured.
-
The resulting thermogram will be integrated and fitted to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Data Presentation:
| Parameter | Value |
| Dissociation Constant (Kᴅ) | TBD |
| Stoichiometry (n) | TBD |
| Enthalpy (ΔH) | TBD |
| Entropy (ΔS) | TBD |
Expected Outcomes and Interpretation
-
Support for the Hypothesis:
-
Potent inhibition of MMP activity in the biochemical assays (low µM to nM IC₅₀ values).
-
A dose-dependent reduction in gelatin degradation in the zymography assay.
-
A measurable and specific binding interaction in the ITC experiment, with a Kᴅ value consistent with the IC₅₀ values.
-
-
Refutation or Modification of the Hypothesis:
-
Lack of significant activity in the biochemical assays would suggest that MMPs are not the primary target.
-
Activity in cell-based assays but not in biochemical assays could indicate an indirect mechanism of action or the need for metabolic activation.
-
No direct binding observed in ITC would strongly argue against the proposed mechanism.
-
Conclusion: A Path Forward
This technical guide has outlined a plausible and testable mechanism of action for this compound, centered on the inhibition of matrix metalloproteinases. The proposed hypothesis is built upon the established pharmacology of the indole-2-carboxylic acid scaffold, particularly its proven ability to chelate divalent metal ions in enzyme active sites. The detailed, multi-tiered experimental plan provides a clear and rigorous path to validate or refute this hypothesis. The successful elucidation of the mechanism of action for this compound will be a critical step in its potential development as a novel therapeutic agent for MMP-driven pathologies.
References
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).
- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9. Sigma-Aldrich.
- 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584. PubChem.
- Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed. (2020).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024).
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. (2023).
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. (2025).
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed.
- 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro- CAS. ChemicalBook.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
Introduction: The Significance of Substituted Indole-2-Carboxylic Acids
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Specifically, indole-2-carboxylic acids serve as crucial building blocks and key pharmacophores in drug discovery. Their rigid structure and hydrogen bonding capabilities allow for specific interactions with biological targets. The title compound, 6-chloro-7-methyl-1H-indole-2-carboxylic acid, is a halogenated and methylated derivative with potential applications in the development of novel therapeutics, leveraging the unique electronic and steric properties imparted by its substituents. This document provides a comprehensive guide to its synthesis, grounded in established chemical principles and supported by detailed protocols for researchers in organic synthesis and drug development.
Synthetic Strategy: A Multi-Step Approach via Fischer Indole Synthesis
The synthesis of this compound is most effectively achieved through a multi-step sequence centered around the classic Fischer indole synthesis. This venerable reaction provides a reliable method for constructing the indole ring from a phenylhydrazine and a carbonyl compound. Our chosen strategy begins with a commercially available substituted nitrotoluene and proceeds through the formation of the corresponding aniline and phenylhydrazine, followed by condensation with an α-ketoester and subsequent acid-catalyzed cyclization. The final step involves the saponification of the resulting ester to yield the target carboxylic acid.
This approach was selected for its robustness and the widespread availability of the necessary starting materials and reagents. Each step is well-documented in the chemical literature for analogous substrates, providing a high degree of confidence in the successful execution of the synthesis.
Visualizing the Synthetic Workflow
The entire synthetic pathway is outlined in the diagram below, illustrating the progression from the starting aniline to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 4-Chloro-3-methylphenylhydrazine
This initial phase focuses on the preparation of the key phenylhydrazine intermediate from the corresponding aniline. The process involves a two-step diazotization and reduction sequence.
Protocol 1A: Diazotization of 4-Chloro-3-methylaniline
-
Materials:
-
4-Chloro-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, stir the resulting solution of 4-chloro-3-methylbenzenediazonium chloride for an additional 30 minutes at 0-5 °C. This solution is used directly in the next step without isolation.
-
Protocol 1B: Reduction of the Diazonium Salt
-
Materials:
-
4-Chloro-3-methylbenzenediazonium chloride solution (from Protocol 1A)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (50%)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a separate large beaker or flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1A to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated 4-chloro-3-methylphenylhydrazine hydrochloride by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free hydrazine base, suspend the hydrochloride salt in water and add 50% NaOH solution dropwise with vigorous stirring until the solution is strongly basic (pH > 12) and the salt has dissolved, followed by the precipitation of the free hydrazine.
-
Extract the aqueous suspension with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-methylphenylhydrazine as a solid.
-
PART 2: Synthesis of Ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate
This part details the core of the synthesis: the formation of the hydrazone and its subsequent cyclization to the indole ester.
Protocol 2A: Formation of Ethyl 2-((4-chloro-3-methylphenyl)hydrazono)propanoate
-
Materials:
-
4-Chloro-3-methylphenylhydrazine (from Part 1)
-
Ethyl pyruvate
-
Ethanol
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 4-chloro-3-methylphenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl pyruvate (1.05 eq) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The formation of the hydrazone is often accompanied by a color change and the precipitation of a solid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-3 hours).
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the ethanol can be removed under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
-
Protocol 2B: Fischer Indole Cyclization
-
Materials:
-
Ethyl 2-((4-chloro-3-methylphenyl)hydrazono)propanoate (from Protocol 2A)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Place polyphosphoric acid (10-20 times the weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to approximately 80 °C with stirring.
-
Carefully add the crude hydrazone from Protocol 2A in portions to the hot PPA. An exothermic reaction may be observed.
-
After the addition is complete, continue to stir the mixture at 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate.
-
PART 3: Saponification to this compound
The final step is the hydrolysis of the ester to the target carboxylic acid.
Protocol 3: Hydrolysis of the Ester
-
Materials:
-
Ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate (from Part 2)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Quantitative Data and Characterization
The following table provides expected yields for each step of the synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) |
| 1A & 1B | 4-Chloro-3-methylphenylhydrazine | 4-Chloro-3-methylaniline | 70-85 |
| 2A | Ethyl 2-((4-chloro-3-methylphenyl)hydrazono)propanoate | 4-Chloro-3-methylphenylhydrazine | 90-95 |
| 2B | Ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate | Hydrazone from 2A | 60-75 |
| 3 | This compound | Indole ester from 2B | 85-95 |
Expected Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): Expected signals for the indole NH proton (broad singlet, ~11-12 ppm), aromatic protons on the indole ring, the methyl group protons (singlet, ~2.4-2.6 ppm), and the carboxylic acid proton (very broad singlet).
-
¹³C NMR (DMSO-d₆): Expected signals for the carboxylic acid carbonyl carbon, and carbons of the indole ring system and the methyl group.
-
Mass Spectrometry (ESI-): Calculated m/z for C₁₀H₇ClNO₂ [M-H]⁻.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2241–2245. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993 , 25 (6), 607–632. [Link]
-
Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 1973 , 38 (23), 4071–4073. [Link]
-
Noland, W. E.; Baude, F. J. Ethyl Indole-2-carboxylate. Organic Syntheses, 1963 , 43, 40. [Link]
-
Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]
-
Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000 , (7), 1045–1075. [Link]
Application Notes and Protocols for the Purification of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 6-chloro-7-methyl-1H-indole-2-carboxylic acid in Research and Development
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making it a valuable starting material for the synthesis of new therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for common and effective purification techniques. The methodologies described herein are designed to be robust and adaptable, ensuring the high level of purity required for downstream applications in drug development and scientific research.
Understanding the Impurity Profile: A Prerequisite for an Effective Purification Strategy
The choice of an optimal purification strategy is intrinsically linked to the potential impurities generated during the synthesis of the target molecule. Common synthetic routes to substituted indole-2-carboxylic acids, such as the Fischer or Leimgruber-Batcho indole syntheses, can introduce a variety of impurities. These may include:
-
Unreacted Starting Materials: Residual substituted anilines or hydrazines, and pyruvate derivatives.
-
Incomplete Cyclization Products: Intermediates that have not fully formed the indole ring.
-
Side-Reaction Byproducts: Products from undesired parallel reactions.
-
Dehalogenated Analogs: The corresponding 7-methyl-1H-indole-2-carboxylic acid, a common impurity in reactions involving halogenated indoles.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurities and selecting the most appropriate purification method to remove them effectively.
Purification Methodologies: A Multi-pronged Approach
A multi-step purification approach, often combining different techniques, is typically the most effective way to achieve high purity. The acidic nature of the carboxylic acid functional group is a key feature that can be exploited for purification.
Acid-Base Extraction: Leveraging Solubility Differences
Acid-base extraction is a powerful and widely used technique for the separation of acidic, basic, and neutral compounds.[1] For this compound, this method allows for its selective extraction from an organic solvent into an aqueous basic solution, leaving behind neutral and basic impurities.
The underlying principle involves the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with a base, such as sodium hydroxide or sodium bicarbonate.[2] Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which then precipitates and can be collected.
Diagram 1: Workflow for Acid-Base Extraction
Caption: A schematic of the recrystallization process.
Detailed Protocol for Recrystallization from Ethanol:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Column Chromatography: For High-Resolution Separation
For challenging separations where impurities have similar properties to the target compound, column chromatography is a highly effective technique. In this method, the mixture is passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (eluent) is used to move the components down the column at different rates based on their polarity.
For this compound, normal-phase chromatography on silica gel is a suitable option. A common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio of these solvents needs to be determined by thin-layer chromatography (TLC).
Diagram 3: Column Chromatography Setup
Caption: A simplified diagram of a column chromatography setup.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., test tubes or small flasks).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment and Characterization
After purification, it is essential to assess the purity of the final product. Common analytical techniques for this purpose include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 70-90% | Excellent for removing neutral and basic impurities; scalable. | May not remove acidic impurities with similar pKa values. |
| Recrystallization | >98% | 60-85% | Can yield highly pure crystalline material; good for final polishing step. | Yield can be compromised if the compound has some solubility in the cold solvent. |
| Column Chromatography | >99% | 50-80% | High resolving power for complex mixtures. | Can be time-consuming and requires larger volumes of solvent; may be less scalable. |
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization for research and drug development. A systematic approach, often combining acid-base extraction with a final recrystallization step, will typically yield material of sufficient purity for most applications. For more challenging impurity profiles, column chromatography offers a powerful alternative. The choice of the optimal purification protocol will depend on the specific impurities present, the desired final purity, and the scale of the purification. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently prepare high-purity this compound for their scientific endeavors.
References
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]
-
University of Wisconsin-Madison. Acid-Base Extraction. Available at: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
- Google Patents. Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
-
Royal Society of Chemistry. An Efficient Green Synthesis of Versatile Synthon 3- Chlorooxindoles with NaCl/Oxone - Supporting Information. Available at: [Link]
-
PubChem. 6-Chloro-1H-indole-2-carboxylic acid. Available at: [Link]
-
ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Available at: [Link]
Sources
Application Note: Structural Elucidation of 6-chloro-7-methyl-1H-indole-2-carboxylic acid using ¹H NMR Spectroscopy
Introduction: The Significance of Substituted Indoles and NMR
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Specifically, halogenated and alkylated indole-2-carboxylic acids are key intermediates in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount to ensure purity, confirm identity, and understand structure-activity relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[1] It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule.
This application note provides a comprehensive guide to acquiring and interpreting the ¹H NMR spectrum of 6-chloro-7-methyl-1H-indole-2-carboxylic acid . We will delve into the causality behind experimental choices, provide robust protocols for sample preparation and data acquisition, and offer a detailed analysis of the resulting spectrum, grounded in established principles of NMR spectroscopy.
Foundational Principles: Understanding the ¹H NMR Landscape of a Substituted Indole
Interpreting the ¹H NMR spectrum of this compound requires an understanding of how each component of the molecule influences the resulting signals.[2]
-
The Indole Core: The aromatic indole ring system gives rise to signals typically in the range of δ 6.5-8.0 ppm. The exact chemical shifts are modulated by the electron density at each position.[3][4]
-
The Carboxylic Acid Proton (-COOH): This is one of the most diagnostic signals. Due to strong deshielding from the adjacent carbonyl group and extensive hydrogen bonding, the carboxylic acid proton resonates far downfield, typically between δ 10-13 ppm.[5][6][7] Its signal is often broad and its chemical shift is highly sensitive to solvent, concentration, and temperature.[7][8]
-
The Indole N-H Proton: The proton on the indole nitrogen (H1) is also highly characteristic. It appears as a broad singlet in the downfield region (often δ 8.0-12.0 ppm), with its position heavily influenced by the choice of solvent and hydrogen bonding interactions.[8][9] In protic solvents, this signal can broaden significantly or exchange with solvent deuterium.[10]
-
Substituent Effects:
-
-Cl (C6): The electron-withdrawing nature of the chlorine atom deshields nearby protons, causing their signals to shift downfield. This effect is most pronounced on the adjacent protons, H5 and H7 (in the parent indole).
-
-CH₃ (C7): The methyl group is electron-donating and will cause a slight shielding effect (upfield shift) on adjacent protons. Its own signal will appear as a sharp singlet in the aliphatic region, typically around δ 2.0-2.5 ppm.
-
-COOH (C2): This strongly electron-withdrawing group significantly deshields the proton at the C3 position.
-
Experimental Methodology: A Validated Protocol
Materials and Reagents
-
Analyte: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
Internal Standard: Tetramethylsilane (TMS) (optional, as the residual solvent peak can be used for referencing)[2][11]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, analytical balance, vortex mixer.
Causality of Solvent Choice: DMSO-d₆ is the solvent of choice for this compound for several key reasons. Firstly, its high polarity effectively dissolves the carboxylic acid. Secondly, it is a hydrogen bond acceptor, which slows down the exchange rate of the acidic N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[10][12][13] In contrast, solvents like CDCl₃ might lead to poor solubility and broader, less defined signals for the exchangeable protons.[10]
Protocol 1: NMR Sample Preparation
This protocol ensures a homogenous sample free of particulates, which is critical for acquiring high-resolution spectra.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if the compound is slow to dissolve.[14]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube. This step is crucial to remove any suspended solid particles which can severely degrade the magnetic field homogeneity and broaden the NMR signals.[14]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Caption: Workflow for preparing the NMR sample.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Sample Insertion: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals.
-
Caption: Standard workflow for ¹H NMR data acquisition.
Results and Discussion: Interpreting the Spectrum
The ¹H NMR spectrum of this compound is expected to show five distinct signals with an integration ratio of 1:1:1:1:3, corresponding to the COOH, NH, H3, H4, H5, and CH₃ protons, respectively.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | 12.5 - 13.5 | broad singlet | - | 1H |
| N-H | 11.5 - 12.5 | broad singlet | - | 1H |
| H4 | 7.60 - 7.70 | doublet | J = 8.0 - 8.5 | 1H |
| H5 | 7.10 - 7.20 | doublet | J = 8.0 - 8.5 | 1H |
| H3 | 7.00 - 7.10 | singlet | - | 1H |
| 7-CH₃ | 2.30 - 2.40 | singlet | - | 3H |
Note: These are predicted values. Actual chemical shifts may vary slightly based on experimental conditions.
Detailed Spectral Analysis
Caption: Structure and key proton correlations.
-
Exchangeable Protons (COOH and NH): The two most downfield signals are assigned to the carboxylic acid and indole N-H protons.[5][9] The -COOH proton is typically the most deshielded. Both appear as broad singlets due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen atom for the N-H proton.[8] Confirmation can be achieved by adding a drop of D₂O to the sample, which will cause these two signals to disappear due to H/D exchange.[5]
-
Aromatic Protons (H4 and H5): The protons at the C4 and C5 positions form a simple AX spin system. They appear as two distinct doublets, each integrating to one proton. The coupling constant (J) between them will be in the range of 8.0-8.5 Hz, which is characteristic of ortho-coupling in a benzene ring. H4 is expected to be further downfield than H5 due to its proximity to the deshielding indole nitrogen and the electron-withdrawing C2-substituent.
-
Pyrrole Ring Proton (H3): The proton at C3 is adjacent to two quaternary carbons (C2 and C3a) and thus has no neighboring protons to couple with. It will appear as a sharp singlet. Its chemical shift is influenced by the strong electron-withdrawing effect of the C2-carboxylic acid group.
-
Methyl Protons (7-CH₃): The methyl group protons are also isolated from other protons and will appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum (~δ 2.3-2.4 ppm).
Conclusion
¹H NMR spectroscopy provides an unambiguous and data-rich method for the structural confirmation of this compound. By employing DMSO-d₆ as the solvent and following the detailed protocols outlined in this note, researchers can obtain high-quality spectra. The characteristic chemical shifts and coupling patterns of the exchangeable, aromatic, and aliphatic protons allow for a confident and complete assignment of the molecular structure, which is a critical step in any drug discovery and development pipeline.
References
-
Spectroscopy of Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]
-
Umar, M. I., et al. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Taibah University for Science. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]
-
Interpreting 1H NMR. OpenOChem Learn. [Link]
-
Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
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Application Note: Mass Spectrometric Characterization of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the mass spectrometric analysis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative representative of structures encountered in medicinal chemistry and drug discovery. We detail optimized protocols for both high-resolution mass spectrometry (HRMS) for structural confirmation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification. The methodologies are designed to be robust and self-validating, emphasizing the rationale behind instrumental choices and parameter selection to ensure data of the highest scientific integrity.
Introduction and Analyte Characteristics
This compound belongs to the indole carboxylic acid class of compounds, which are pivotal scaffolds in the development of novel therapeutics. Accurate and reliable bioanalytical methods are critical for advancing these compounds through the drug development pipeline, from metabolic stability assays to pharmacokinetic studies. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.
The chemical structure of the target analyte presents several key features that dictate the mass spectrometric approach:
-
An acidic carboxylic acid group: This is readily deprotonated, making it ideal for negative mode electrospray ionization (ESI).
-
A basic indole nitrogen: This can be protonated, allowing for analysis in positive ionization mode.
-
A chlorine atom: The natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) provides a distinctive M/M+2 isotopic pattern with a ~3:1 intensity ratio, which serves as an invaluable tool for confirming the presence of the analyte.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Average Molecular Weight | 209.63 g/mol |
| Monoisotopic Mass (³⁵Cl) | 209.02436 Da |
| Monoisotopic Mass (³⁷Cl) | 211.02141 Da |
| Chemical Structure | |
Strategic Approach: Ionization and Mass Analysis
The choice of ionization technique and mass analyzer is paramount and should be tailored to the analytical goal.
-
Ionization Rationale: Electrospray ionization (ESI) is the preferred method due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion for analysis.[4][5] For this molecule, negative ion mode (ESI-) is often superior for quantitative work. The carboxylic acid proton is highly labile, leading to efficient and stable formation of the [M-H]⁻ ion with low background interference. Positive ion mode (ESI+) can also be used, targeting the protonation of the indole nitrogen, but may result in more complex adduct formation (e.g., [M+Na]⁺, [M+K]⁺) and potential in-source water loss.
-
Mass Analyzer Rationale:
-
For Identification & Structural Elucidation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential. These instruments provide sub-ppm mass accuracy, which allows for the unambiguous determination of the elemental composition and confirmation of the isotopic pattern.[6]
-
For Quantification: A Triple Quadrupole (QqQ) mass spectrometer is the industry standard. Operating in Multiple Reaction Monitoring (MRM) mode, it provides exceptional sensitivity and selectivity by isolating a specific precursor ion and monitoring a characteristic product ion, effectively filtering out chemical noise from complex matrices.[7][8]
-
Protocol I: High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
This protocol is designed to verify the identity and structure of the synthesized compound.
Experimental Workflow: HRMS
Step-by-Step HRMS Protocol
-
Sample Preparation: Dissolve the synthesized compound in a 50:50 (v/v) solution of acetonitrile and water to a final concentration of 1-5 µg/mL.
-
Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in negative ion mode (ESI-).
-
Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.
-
MS/MS Acquisition: Perform targeted MS/MS on the [M-H]⁻ ions detected at m/z 208.0 and 210.0 using Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to generate a fragmentation spectrum.
Expected HRMS Data and Fragmentation Analysis
The primary goal is to observe the deprotonated molecular ion, [M-H]⁻. The presence of chlorine dictates that two distinct peaks will be observed.
Table 2: Expected High-Resolution Ions for [M-H]⁻
| Ion | Isotope | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Relative Intensity Ratio |
| [M-H]⁻ | ³⁵Cl | 208.01711 | To be determined | < 5 ppm | ~100% (3) |
| [M-H]⁻ | ³⁷Cl | 210.01416 | To be determined | < 5 ppm | ~32% (1) |
The fragmentation of indole carboxylic acids is well-characterized.[9][10] In negative mode, the most facile and dominant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion.
This decarboxylation event is highly specific and produces the most stable and abundant fragment ion, making it an ideal choice for quantitative MRM transitions.
Protocol II: Quantitative LC-MS/MS using Multiple Reaction Monitoring (MRM)
This protocol is optimized for the sensitive and selective quantification of the analyte in complex matrices, such as plasma or microsomal incubation samples.
LC-MS/MS Workflow
Step-by-Step Quantitative Protocol
-
Sample Preparation:
-
Prepare a stock solution of the analyte in DMSO or methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking the analyte into the relevant matrix (e.g., blank plasma).
-
For sample analysis, add a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.[8]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Method: A robust reversed-phase method is required for separation.
Table 3: Recommended LC Parameters
Parameter Recommended Setting Rationale Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for hydrophobic compounds. Mobile Phase A Water with 0.1% Formic Acid MS-compatible acidifier to aid in protonation/ion pairing.[11] Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase chromatography. Gradient 5% B to 95% B over 5 minutes A standard gradient to elute the compound and clean the column. Flow Rate 0.4 mL/min Compatible with standard ESI sources. Column Temp. 40 °C Improves peak shape and reproducibility. Injection Vol. 5 µL Standard volume to avoid column overloading. -
MS/MS Method (MRM):
-
Set up the triple quadrupole mass spectrometer in negative ion mode (ESI-) .
-
Optimize source parameters (e.g., spray voltage, gas temperatures) by infusing a standard solution.
-
Determine the optimal collision energy (CE) for the fragmentation of the precursor ion.
-
Program the instrument to monitor the MRM transitions listed below.
Table 4: Recommended MRM Transitions
Analyte Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (eV) Rationale Target (³⁵Cl) 208.0 164.0 100 Optimize (e.g., 20-25) Most abundant isotope; specific loss of CO₂. Qualifier (³⁷Cl) 210.0 166.0 100 Optimize (e.g., 20-25) Confirms identity via isotopic ratio. -
Conclusion
The protocols outlined in this application note provide a validated framework for the comprehensive mass spectrometric analysis of this compound. By leveraging high-resolution MS, the identity and chlorine-containing nature of the compound can be unequivocally confirmed through accurate mass and isotopic pattern analysis. For quantitative applications, the described LC-MS/MS method using MRM in negative ion mode offers the high sensitivity, specificity, and robustness required for demanding studies in drug development. These methodologies serve as a reliable foundation for researchers and scientists working with this important class of molecules.
References
-
ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]
-
MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at: [Link]
-
PubMed. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
MDPI. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
YouTube. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Available at: [Link]
-
YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.12 [people.whitman.edu]
- 11. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Cell-Based Assays of Indole-2-Carboxylic Acid Derivatives
Introduction: The Versatility of the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid framework represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse chemical modifications, leading to derivatives that can interact with a wide array of biological targets with high affinity and specificity. Historically, these derivatives have shown a remarkable range of biological activities, including antiviral, anti-inflammatory, and neuromodulatory effects.[1][2] Recent research has identified their potential to modulate complex signaling pathways, such as the innate immune response via the STING pathway and G-protein coupled receptor (GPCR) signaling.[3][4]
This guide provides an in-depth exploration of robust, cell-based assay protocols designed to characterize the activity of indole-2-carboxylic acid derivatives. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring that researchers can not only execute these protocols but also troubleshoot and adapt them for their specific research needs. We present two detailed case studies: a GPCR functional assay targeting GPR132 and an innate immune pathway assay for the STING receptor.
Section 1: Profiling Activity at G-Protein Coupled Receptors (GPCRs) - A GPR132 Case Study
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Certain indole derivatives have been shown to interact with these receptors.[2] GPR132, also known as G2A, is a proton-sensing GPCR implicated in immune cell function, inflammation, and oncology.[5][6] Its activation, typically through the Gq pathway, leads to the mobilization of intracellular calcium and the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of the signaling cascade.[7][8]
Principle of the HTRF® IP-One Assay
To quantify GPR132 activation by novel compounds, we will utilize a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This is a highly sensitive, robust method ideal for high-throughput screening.[9] The assay is based on a competitive immunoassay format to measure the accumulation of IP-1.
The core of HTRF is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11] Unlike standard FRET, TR-FRET uses a long-lifetime lanthanide (Europium cryptate) as the donor fluorophore.[12][13] This allows for a time delay between excitation and signal reading, which significantly reduces background fluorescence from test compounds and cell media, thereby increasing the signal-to-noise ratio.[11]
In the IP-One HTRF assay, IP-1 produced by the cells competes with an IP-1 analog conjugated to the acceptor fluorophore (d2) for binding to an anti-IP-1 antibody labeled with the Europium (Eu³⁺) cryptate donor.
-
Low IP-1 (Inactive Receptor): The labeled IP-1-d2 binds to the antibody-Eu³⁺, bringing the donor and acceptor into close proximity. Excitation of the donor leads to a high TR-FRET signal.
-
High IP-1 (Active Receptor): Cellular IP-1 displaces the labeled IP-1-d2 from the antibody. The donor and acceptor are separated, leading to a decrease in the TR-FRET signal.
This inverse relationship between cellular IP-1 concentration and the HTRF signal allows for precise quantification of GPCR activation.
Diagram: GPR132 Signaling Pathway
Caption: GPR132 activation by an agonist leads to IP-1 accumulation.
Protocol 1: GPR132 Functional Assay using IP-One HTRF
This protocol is designed for adherent cells (e.g., CHO-K1 or HEK293) stably expressing human GPR132.
Materials:
-
GPR132-expressing cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
White, solid-bottom 384-well assay plates
-
Indole-2-carboxylic acid derivatives stock solutions (in 100% DMSO)
-
Reference GPR132 agonist (e.g., 9-HODE)
-
IP-One HTRF Assay Kit (containing IP-1 d2, Anti-IP-1 Cryptate, Lysis Buffer)
-
TR-FRET enabled microplate reader
Workflow Diagram:
Caption: Workflow for the GPR132 HTRF cell-based assay.
Step-by-Step Procedure:
-
Cell Plating (Day 1):
-
Culture GPR132-expressing cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a white 384-well plate at a density of 10,000-20,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Causality: An overnight incubation allows cells to adhere and recover, ensuring a healthy monolayer for the assay and consistent receptor expression.
-
-
Compound Preparation (Day 2):
-
Prepare a serial dilution series of the indole derivatives and reference agonist in an appropriate buffer (e.g., HBSS). Typically, an 11-point, 1:3 dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration in the well will be ≤ 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control (e.g., 0.5% DMSO in buffer).
-
Causality: A dose-response curve is essential to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Causality: This incubation period allows for ligand binding, receptor activation, and the subsequent enzymatic cascade that leads to the accumulation of the stable IP-1 metabolite.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the IP-1 d2 and Anti-IP-1 Cryptate reagents into the provided lysis buffer.
-
Add 10 µL of the combined lysis/detection reagent mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Causality: The lysis buffer permeabilizes the cell membrane to release the intracellularly accumulated IP-1. The subsequent incubation allows the competitive immunoassay to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Set the excitation wavelength to 320-340 nm.
-
Set dual emission wavelengths for the donor (620 nm) and acceptor (665 nm).
-
Use a time-delay of 50-100 µs before reading to minimize background fluorescence.
-
Data Analysis and Interpretation:
-
Calculate the HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Normalization: Normalize the data to the plate controls: % Activity = 100 * (Ratio_sample - Ratio_basal) / (Ratio_max - Ratio_basal)
-
Ratio_sample: Ratio from a compound-treated well.
-
Ratio_basal: Average ratio from vehicle-treated wells (represents high FRET, low IP-1).
-
Ratio_max: Average ratio from a saturating concentration of a known antagonist or non-stimulated cells (can be similar to basal). For agonists, the signal will decrease, so data is often presented as % inhibition of the basal signal.
-
-
Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
| Parameter | Description | Example Value |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. | 1.5 µM |
| IC₅₀ | The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist. | 750 nM |
| Eₘₐₓ | The maximum efficacy of the compound, expressed as a percentage of the reference agonist. | 95% |
| Z'-factor | A measure of assay quality and robustness (a value > 0.5 is considered excellent). | 0.78 |
Section 2: Assessing Modulation of the Innate Immune System - The STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral or bacterial infection and cellular damage.[14] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[15][16] Indole derivatives have recently emerged as potential modulators of this pathway, acting as either agonists for immuno-oncology applications or antagonists/degraders for autoimmune diseases.[3][17][18]
Principle of the STING Reporter Assay
A luciferase reporter gene assay is a widely used method to measure the activation of the STING signaling pathway.[19][20] The assay relies on a host cell line (e.g., THP-1 monocytes or HEK293T cells) that has been engineered to contain a reporter construct. This construct places the firefly luciferase gene under the transcriptional control of a promoter that is strongly induced by STING signaling, such as the Interferon-Stimulated Response Element (ISRE) or the IFN-β promoter.
When a compound activates the STING pathway:
-
STING translocates from the ER to the Golgi apparatus.[21]
-
It recruits and activates the kinase TBK1.
-
TBK1 phosphorylates the transcription factor IRF3.
-
Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to the ISRE/IFN-β promoter region of the reporter construct.
-
This drives the transcription of the luciferase gene.
-
Upon addition of a luciferase substrate (e.g., D-luciferin), the expressed enzyme catalyzes a bioluminescent reaction, and the amount of light produced is directly proportional to the level of STING pathway activation.
Diagram: cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway leading to Type I IFN transcription.
Protocol 2: STING Pathway Activation using an IFN-β Luciferase Reporter Assay
This protocol is designed for a human monocytic cell line like THP-1-Dual™, which is engineered to express a secreted luciferase reporter under the control of an ISRE promoter.
Materials:
-
THP-1-Dual™ reporter cells
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS, Pen-Strep
-
White, clear-bottom 96-well assay plates
-
Indole-2-carboxylic acid derivatives stock solutions (in 100% DMSO)
-
Reference STING agonist (e.g., 2'3'-cGAMP)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
Luminometer or luminescence-enabled microplate reader
Workflow Diagram:
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR132 - Wikipedia [en.wikipedia.org]
- 6. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 15. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 16. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
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- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for synthesizing substituted indoles. While the Fischer synthesis is one of the most reliable methods for creating the indole scaffold, its success can be hampered by various side reactions, particularly when dealing with complex substituted starting materials.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting and mechanistic insights, helping you navigate the challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the Fischer indole synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can arise from several sources. The Fischer indole synthesis is highly sensitive to the electronic properties of your substituents, reaction temperature, and acid strength.[2][3] A critical side reaction to consider is the undesired cleavage of the N-N bond in the hydrazone intermediate. This is particularly prevalent when the carbonyl component has strong electron-donating groups, which can stabilize a competing cleavage pathway over the desired cyclization.[1] Furthermore, general side reactions like aldol condensations can consume starting materials, reducing the overall yield.[2]
Q2: I'm using an unsymmetrical ketone (e.g., 2-pentanone) and obtaining a mixture of two indole isomers. How can I control the regioselectivity?
This is a classic challenge. The formation of regioisomers stems from the initial acid-catalyzed tautomerization of the arylhydrazone to two different ene-hydrazine intermediates. The ratio of these intermediates, and thus your final products, is governed by a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: Favored by milder conditions (weaker acids, lower temperatures), leading to the enamine forming on the less-substituted α-carbon.
-
Thermodynamic Control: Favored by stronger acids and higher temperatures, which allows for equilibration to the more stable, more-substituted enamine.
Controlling the choice and concentration of the acid catalyst is the most effective way to influence the product ratio.[3] For instance, using strong acids like methanesulfonic acid tends to favor enolization at the less substituted side of the ketone.[4]
Q3: My reaction failed completely. I either recovered my starting materials or ended up with an unidentifiable complex mixture. What could have gone wrong?
Complete reaction failure often points to a fundamental incompatibility of the substrate with the chosen reaction conditions. A well-documented failure occurs in the attempted synthesis of C3-aminoindoles using protic acids.[1] In these cases, the electron-donating nature of the amino group excessively stabilizes an iminylcarbocation formed via heterolytic N-N bond cleavage, a pathway that completely outcompetes the necessary[5][5]-sigmatropic rearrangement.[1] This leads to the formation of byproducts like aniline and other degradation products instead of the indole.
Another common issue is attempting the synthesis with acetaldehyde to produce the parent, unsubstituted indole. This specific reaction is known to fail under standard conditions.[2]
Q4: I am struggling with the purification of my substituted indole. Why is it so difficult, and what can I do?
Purification challenges often indicate the presence of closely related side products or unreacted starting materials. Streaking on TLC plates is common for indoles due to their moderate polarity and ability to interact with the silica gel.
-
Troubleshooting Purification:
-
Neutralize: Ensure your crude product is thoroughly neutralized after acidic workup. Residual acid can cause streaking and even product degradation on the column.
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a basic additive like triethylamine (0.5-1%) to your eluent can significantly improve peak shape by competing for active sites on the silica.
-
Alternative Media: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography.
-
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a mechanistic look at the most critical side reactions and offers targeted solutions.
Issue 1: Regioselectivity Problems with Unsymmetrical Ketones
When an unsymmetrical ketone is used, the initial hydrazone can tautomerize into two different ene-hydrazines, each leading to a distinct regioisomeric indole product.
The Mechanism of Regioisomer Formation:
The key decision point is the protonation and subsequent tautomerization of the hydrazone intermediate. The reaction can proceed via the less-substituted enamine (kinetic pathway) or the more-substituted enamine (thermodynamic pathway).
Caption: Diverging pathways from an unsymmetrical ketone hydrazone.
Troubleshooting Protocol: Directing Regioselectivity
| Parameter | To Favor Kinetic Product (Less Substituted) | To Favor Thermodynamic Product (More Substituted) | Rationale |
| Acid Catalyst | Weaker Brønsted acids (e.g., acetic acid) or some Lewis acids. | Strong Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH).[6] | Strong acids can protonate the double bond of the kinetic enamine, allowing for equilibration to the more stable thermodynamic isomer. |
| Temperature | Lower reaction temperatures (e.g., 60-80 °C). | Higher reaction temperatures (e.g., >100 °C or reflux). | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction from the kinetic product, allowing thermodynamic equilibrium to be reached. |
| Steric Hindrance | Use of bulky substituents on the ketone or hydrazine. | Less applicable. | Large groups can sterically disfavor the formation of the more substituted (and more crowded) enamine, thus favoring the kinetic pathway. |
Issue 2: Reaction Failure due to N-N Bond Cleavage
This is a catastrophic side reaction that completely prevents indole formation. It is most common when using substrates with strong electron-donating groups (EDGs), such as amino or indolyl groups, at the C3 position of the future indole.
The Mechanism of Failure:
The crucial[5][5]-sigmatropic rearrangement step is acid-catalyzed. Protonation can occur on either the α- or β-nitrogen of the ene-hydrazine. For most substrates, this leads to a concerted rearrangement. However, with strong EDGs, the Nα-protonated intermediate is heavily stabilized. This stabilization weakens the N-N bond to the point where it cleaves heterolytically, forming a stable iminylcarbocation and aniline.[1] This cleavage pathway is kinetically favored over the[5][5]-rearrangement, leading to reaction failure.
Caption: N-N bond cleavage as the competing side reaction.
Troubleshooting Protocol: Overcoming N-N Bond Cleavage
When dealing with substrates prone to this failure mode (e.g., precursors to 3-amidoindoles), protic acids should be avoided.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), combine the arylhydrazine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., toluene, xylenes).
-
Hydrazone Formation (Optional but Recommended): Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to pre-form the hydrazone. This step can be monitored by TLC.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂[7], BF₃·OEt₂) (1.0-2.0 equiv) portion-wise at room temperature. Note: The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to the desired temperature (typically 80-140 °C, depending on the solvent and substrate) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of a base (e.g., NaHCO₃) or a chelating agent (e.g., Rochelle's salt for zinc).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[3]
Rationale: Lewis acids coordinate differently than protons and can favor the concerted[5][5]-sigmatropic rearrangement pathway over the dissociative cleavage pathway, enabling the synthesis of otherwise inaccessible indoles.[1]
References
-
Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. DOI:10.1039/C7RA10716A. Available at: [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
- Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(13), 2466-2486. DOI: 10.1055/s-0037-1609491.
-
Duong, A. T.-H., et al. (2013). Why Do Some Fischer Indolizations Fail?. Organic Letters, 15(20), 5318-5321. Available at: [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Stability of 6-chloro-7-methyl-1H-indole-2-carboxylic acid in DMSO
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 6-chloro-7-methyl-1H-indole-2-carboxylic acid dissolved in Dimethyl Sulfoxide (DMSO). It addresses common questions, offers troubleshooting advice for experimental inconsistencies, and provides detailed protocols for stability assessment to ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound in DMSO.
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is crucial to use high-purity, anhydrous DMSO.[1][2] Gradually add the DMSO to the pre-weighed solid compound while gently vortexing or stirring to ensure complete dissolution.[3] For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for immediate use.
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C.[4][5] This practice minimizes the exposure of the compound to repeated freeze-thaw cycles and atmospheric moisture, which can degrade the sample.[6][7]
Q3: How long can I expect my stock solution to be stable at different temperatures?
Q4: Are there any visible signs of degradation I should watch for?
A4: While not always apparent, visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, the absence of these signs does not guarantee stability. Chemical analysis is the most reliable method to confirm the integrity of the compound.
Q5: How do repeated freeze-thaw cycles affect the stability of my compound in DMSO?
A5: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock, which can lead to hydrolysis or other forms of degradation.[6][8] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid this issue.[4] Studies have shown that while many compounds are stable for a limited number of freeze-thaw cycles, minimizing them is a critical best practice.[7]
II. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation and provides actionable solutions.
Troubleshooting Guide 1: Inconsistent Results in Biological Assays
Issue: You observe significant variability in the results of your biological assays using the same stock solution of this compound.
Potential Causes & Solutions:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from solid material. Conduct a stability study on your existing stock solution using HPLC or LC-MS to check for the presence of degradation products.
-
-
Precipitation: The compound may be precipitating out of solution upon dilution into aqueous assay buffers.[1]
-
Inaccurate Pipetting: Small volume aliquots can be prone to pipetting errors.
-
Solution: Ensure your pipettes are properly calibrated. For very small volumes, consider diluting your stock solution to a concentration that allows for more accurate and reproducible pipetting.
-
Troubleshooting Guide 2: Unexpected Peaks in HPLC/LC-MS Analysis
Issue: Your HPLC or LC-MS analysis of the this compound solution shows unexpected peaks.
Potential Causes & Solutions:
-
Degradation Products: The new peaks may correspond to products of chemical degradation.
-
Impurities in the Original Compound: The unexpected peaks could be impurities present in the initial solid material.
-
Solution: Analyze a freshly prepared solution of the solid compound to determine its initial purity. Compare this chromatogram to that of the aged stock solution.
-
-
DMSO-related Artifacts: DMSO itself can sometimes contribute to artifacts in analytical methods.
-
Solution: Inject a blank sample of the same DMSO used for your stock solution to identify any solvent-related peaks.
-
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound in DMSO.
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, amber glass or polypropylene vials
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh a specific amount of this compound. The molecular weight is 209.63 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Slowly add the calculated volume of DMSO to the vial containing the compound.[3]
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials, seal tightly, and label clearly.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
-
Materials:
-
Prepared stock solution of this compound in DMSO.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid.
-
-
Procedure:
-
Prepare several aliquots of the stock solution.
-
Store the aliquots at different temperatures: Room Temperature (20-25°C), Refrigerated (4°C), and Frozen (-20°C).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one aliquot from each storage condition.
-
Allow the frozen and refrigerated samples to thaw and equilibrate to room temperature before analysis.
-
Dilute a small volume of each sample with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system. A suitable method for indole derivatives would involve a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of acid.[11][12]
-
Monitor the chromatogram at a wavelength where the compound has maximum absorbance.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (Day 0) measurement.
-
IV. Data Presentation & Visualization
Table 1: Example Stability Data for this compound in DMSO
| Storage Condition | Time Point | % Parent Compound Remaining | Observations |
| Room Temperature | Day 0 | 100% | Clear, colorless solution |
| Day 7 | 95% | Slight yellowing | |
| Day 14 | 88% | Noticeable yellowing | |
| Day 30 | 75% | Yellow solution | |
| 4°C | Day 0 | 100% | Clear, colorless solution |
| Day 7 | 99.5% | No change | |
| Day 14 | 99% | No change | |
| Day 30 | 98% | No change | |
| -20°C | Day 0 | 100% | Clear, colorless solution |
| Day 30 | 99.8% | No change | |
| Day 90 | 99.5% | No change |
Note: This is example data and should be confirmed by experimental analysis.
Diagrams
Caption: Troubleshooting Inconsistent Results.
V. References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Stability of screening compounds in wet DMSO. PubMed. [Link]
-
Discovery of indole derivatives as STING degraders. PubMed. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? ResearchGate. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]
-
(PDF) Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications. [Link]
-
Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]
-
DMSO stock solutions. Chromatography Forum. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Making stock solution in DMSO: how to automate. Reddit. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. RSC Publishing. [Link]
-
What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. reddit.com [reddit.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Navigating the Synthesis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid: A Technical Support Guide for Scale-Up
For researchers, medicinal chemists, and professionals in drug development, the successful synthesis of complex heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth technical support resource for the synthesis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid, a substituted indole with potential applications in pharmaceutical research. We will explore a robust synthetic pathway, address common challenges encountered during scale-up, and provide practical, experience-driven solutions in a comprehensive question-and-answer format.
I. The Synthetic Blueprint: A Two-Stage Approach to the Target Molecule
The synthesis of this compound can be efficiently achieved through a two-stage process:
-
Stage 1: Japp-Klingemann Reaction to form the key intermediate, ethyl 2-(2-(3-chloro-2-methylphenyl)hydrazono)propanoate.
-
Stage 2: Fischer Indole Synthesis of the intermediate, followed by saponification to yield the final product.
This pathway is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the reactions.[1]
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide: Navigating the Challenges of Scale-Up
This section addresses specific problems that may arise during the synthesis, particularly when transitioning from laboratory to pilot-plant scale.
Japp-Klingemann Reaction Stage
Question: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate. What are the likely causes and how can I improve it?
Answer: Low yields in the Japp-Klingemann reaction are a common issue and can often be traced back to several factors:
-
Instability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[2] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization of 3-chloro-2-methylaniline and the subsequent coupling reaction. On a larger scale, efficient heat dissipation is critical. Ensure your cooling system is robust enough to handle the exotherm of the reaction.
-
Incorrect pH: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic medium, while the coupling with ethyl 2-chloroacetoacetate requires a buffered, slightly acidic to neutral pH to facilitate the formation of the enolate nucleophile.[2] Careful monitoring and adjustment of pH are essential.
-
Side Reactions: Electron-rich anilines can lead to less electrophilic diazonium salts, slowing the desired reaction and allowing for side reactions like self-coupling to occur.[2] While 3-chloro-2-methylaniline is not excessively electron-rich, careful control of stoichiometry and slow, subsurface addition of the diazonium salt solution to the β-ketoester solution can minimize these side reactions.
Question: I am observing the formation of colored impurities during the Japp-Klingemann reaction. What are these and how can I prevent them?
Answer: The formation of colored byproducts often indicates the presence of azo compounds, which can arise from the coupling of the diazonium salt with unreacted starting aniline or other aromatic species. To mitigate this:
-
Control Stoichiometry: Use a slight excess of the aniline during diazotization to ensure all the nitrite is consumed.
-
Efficient Mixing: Ensure vigorous and efficient mixing, especially during the addition of the diazonium salt, to promote the desired reaction over side reactions.
-
Purification: The hydrazone intermediate should be thoroughly purified before proceeding to the Fischer indole synthesis. Crystallization is often an effective method.
Fischer Indole Synthesis Stage
Question: The Fischer indole cyclization of my hydrazone is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: The Fischer indole synthesis can sometimes yield a mixture of indole isomers, especially with unsymmetrical ketones or substituted phenylhydrazines.[3] In the case of ethyl 2-(2-(3-chloro-2-methylphenyl)hydrazono)propanoate, cyclization can theoretically occur at either the C2 or C6 position of the aniline ring relative to the methyl group. However, steric hindrance from the ortho-methyl group is expected to strongly favor cyclization at the less hindered C6 position, leading to the desired 7-methylindole derivative.
If you are observing significant amounts of the undesired isomer, consider the following:
-
Choice of Acid Catalyst: The choice of acid catalyst can influence the regioselectivity.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[4] It may be necessary to screen different catalysts to optimize the yield of the desired isomer. Polyphosphoric acid (PPA) is often effective in promoting clean cyclizations.[3]
-
Reaction Temperature: The reaction temperature can also affect the product distribution. Careful control and optimization of the temperature profile are recommended.
Question: My Fischer indole synthesis is resulting in a dark, tarry reaction mixture with a low yield of the desired indole ester. What is causing this and how can I fix it?
Answer: Tar formation is a frequent problem in Fischer indole syntheses, particularly at larger scales, and is often due to the harsh acidic conditions and elevated temperatures required for cyclization.
-
Acid Concentration and Choice: Using an excessively strong acid or a high concentration can lead to degradation of the starting material and product. A systematic optimization of the acid catalyst and its concentration is advisable.
-
Temperature Control: Localized overheating can significantly contribute to tar formation. Ensure uniform heating and efficient stirring.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) and quench the reaction once the starting material is consumed.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
Saponification Stage
Question: The hydrolysis of my ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate is incomplete or is leading to decarboxylation. How can I achieve a clean conversion to the carboxylic acid?
Answer: Incomplete hydrolysis or decarboxylation are potential issues during the saponification step.
-
Incomplete Hydrolysis: To ensure complete hydrolysis, use a sufficient excess of a strong base like potassium hydroxide and ensure adequate reaction time.[5] A co-solvent system such as ethanol/water is typically used to ensure the solubility of the ester.
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at high temperatures.[6][7] The work-up procedure after saponification is critical. The basic reaction mixture should be cooled before acidification to precipitate the carboxylic acid. Avoid excessive heating of the acidic solution.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: Several key safety considerations must be addressed:
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated.[8] Always use them in solution and keep them cold.[2]
-
Hydrazine Derivatives: The phenylhydrazine precursor to the hydrazone intermediate is toxic and a suspected carcinogen.[9] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn, and all manipulations should be performed in a well-ventilated fume hood. For large-scale operations, a closed handling system is recommended.[9]
-
Exothermic Reactions: Both the diazotization and the Fischer indole synthesis can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and temperature monitoring to control any potential thermal runaway.
Q2: What is the best method for purifying the final product, this compound, on a large scale?
A2: Crystallization is generally the most effective and scalable method for purifying the final product. After acidic work-up of the saponification reaction, the precipitated crude carboxylic acid can be collected by filtration. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water) can then be performed to achieve the desired purity.
Q3: Can I use a one-pot procedure for the Japp-Klingemann and Fischer indole synthesis steps?
A3: While one-pot procedures can be more efficient, they can also be more challenging to optimize, especially for a multi-step synthesis involving sensitive intermediates. For scaling up, a two-step process with isolation and purification of the hydrazone intermediate is generally recommended. This allows for better control over each reaction and can lead to a higher overall yield and purity of the final product.
Q4: What are the expected yields for each step of the synthesis?
A4: Yields can vary depending on the specific reaction conditions and scale. However, for a well-optimized process, you can generally expect:
-
Japp-Klingemann Reaction: 70-85%
-
Fischer Indole Synthesis: 60-80%
-
Saponification: >90%
These are estimates, and careful optimization at each stage is necessary to achieve the best results.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-(3-chloro-2-methylphenyl)hydrazono)propanoate (Hydrazone Intermediate)
| Reagent | Molar Eq. | MW | Amount (for 0.1 mol scale) |
| 3-chloro-2-methylaniline | 1.0 | 141.60 | 14.16 g |
| Concentrated HCl | 3.0 | 36.46 | 30 mL |
| Sodium Nitrite | 1.05 | 69.00 | 7.25 g |
| Ethyl 2-chloroacetoacetate | 1.0 | 164.59 | 16.46 g |
| Sodium Acetate | 3.0 | 82.03 | 24.61 g |
| Ethanol | - | - | 200 mL |
| Water | - | - | 400 mL |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-methylaniline (0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.105 mol) in water (50 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate beaker, dissolve ethyl 2-chloroacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (200 mL) and water (250 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution with vigorous stirring, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at 0-5 °C.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone intermediate.
Protocol 2: Synthesis of Ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate
| Reagent | Molar Eq. | MW | Amount (for 0.08 mol scale) |
| Hydrazone Intermediate | 1.0 | 284.73 | 22.78 g |
| Polyphosphoric Acid (PPA) | - | - | ~150 g |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~150 g).
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the hydrazone intermediate (0.08 mol) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring at 90-100 °C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~500 g) with stirring.
-
The solid product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound
| Reagent | Molar Eq. | MW | Amount (for 0.06 mol scale) |
| Ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate | 1.0 | 239.68 | 14.38 g |
| Potassium Hydroxide | 3.0 | 56.11 | 10.10 g |
| Ethanol | - | - | 150 mL |
| Water | - | - | 50 mL |
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-chloro-7-methyl-1H-indole-2-carboxylate (0.06 mol) in ethanol (150 mL).
-
Add a solution of potassium hydroxide (0.18 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (~200 mL) and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
V. Visualization of Key Processes
Caption: Troubleshooting low yield in the Japp-Klingemann reaction.
Caption: Troubleshooting tar formation in the Fischer indole synthesis.
VI. References
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qawasmeh, R. A., Al-Qtaitat, M. A., & Al-Zereini, W. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. [Link]
-
B G, P., & S S, V. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]
-
El-Seedi, H. R., El-Ghorab, A. H., El-Gazzar, A. B. A., & Al-Oqail, M. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54126. [Link]
-
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved January 23, 2026, from
-
Japp, F. R., & Klingemann, F. (1959). The Japp-Klingemann Reaction. Organic Reactions, 143-200. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
-
Wikipedia contributors. (2023, December 29). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved 10:23, January 23, 2026, from [Link]
-
Li, J., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 9(14), 7863-7875. [Link]
-
Defense Technical Information Center. (1988). Safety and Handling of Hydrazine. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-102). John Wiley & Sons, Ltd. [Link]
-
Beshara, C. S., Hall, S. E., & Jones, G. B. (2006). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of organic chemistry, 71(17), 6644–6647. [Link]
-
ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?[Link]
-
Lehmann, H., & Zschimmer, M. (2007). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 11(5), 868-872. [Link]
-
ResearchGate. (n.d.). Scale-up reaction starting from 1 g of diazonium salt. Reaction conditions. Retrieved January 23, 2026, from [Link]
-
Mondal, S., & Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(52), 32937-32966. [Link]
-
Bell, M. R., & Oesterlin, R. (1968). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-nitroindole. Canadian Journal of Chemistry, 46(12), 2199-2200. [Link]
-
Ishii, H., et al. (1993). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & pharmaceutical bulletin, 41(8), 1444-1450. [Link]
-
PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
-
Glasnov, T., & Kappe, C. O. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Organic Process Research & Development, 26(4), 1145-1153. [Link]
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved January 23, 2026, from
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Papastavrou, L. K., & Ofsanik, M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(11), 1365-1375. [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Sciencemadness.org. (2007, November 14). Hydrazine Safety & Handling Questions. [Link]
-
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Validation & Comparative
A Technical Guide to the Biological Activity of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid in Comparison to Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activity of a specific derivative, 6-chloro-7-methyl-1H-indole-2-carboxylic acid, contextualized within the broader landscape of substituted indole-2-carboxylic acids. By examining structure-activity relationships (SAR) from various therapeutic areas, we aim to provide a predictive framework for the potential applications of this compound and guide future drug discovery efforts.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing ligands that can effectively bind to a diverse range of biological targets.[3] From anti-inflammatory and antimicrobial to anticancer and antiviral agents, the versatility of the indole nucleus is well-documented.[1] The substituent pattern on the indole ring plays a critical role in modulating the pharmacological profile of these derivatives, making the exploration of differently substituted indoles a highly active area of research.
Comparative Analysis of Biological Activity: A Focus on Substitution Patterns
While direct, head-to-head experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by analyzing the SAR of closely related analogs from several key therapeutic areas.
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Research into novel treatments has explored the potential of indole-2-carboxamides. A study by De Heuvel et al. (2024) provides valuable insights into the impact of substitutions on the indole ring on anti-trypanosomal activity.[4][5]
Key Findings from Anti-Trypanosoma cruzi Screening:
| Compound/Substituent | Position | pEC50 | Activity |
| Methyl | 5' | ~5.4 - 6.2 | Moderate to Good |
| Methyl | 6' | Data not available | - |
| Methyl | 7' | Data not available | - |
| Halogens (Fluoro, Chloro) | 5' | < 4.2 | Inactive |
Data synthesized from De Heuvel et al. (2024).[4][5]
The study revealed a strong preference for small, electron-donating groups (EDGs) at the 5'-position of the indole core, with methyl substitution leading to moderate to good potency (pEC50 between 5.4 and 6.2).[4][5] Conversely, electron-withdrawing groups (EWGs) such as halogens at the same position resulted in a loss of activity (pEC50 < 4.2).[4][5] Based on these findings, the 7-methyl group in this compound might contribute positively to its anti-trypanosomal activity, while the 6-chloro group could be detrimental. This highlights the critical importance of the substituent's electronic nature and its position on the indole ring in this specific biological context.
Anti-HIV-1 Integrase Activity
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[6]
A study by Zhang et al. (2024) demonstrated that the indole-2-carboxylic acid scaffold can effectively chelate the two Mg²⁺ ions within the active site of the integrase.[3] Their optimization efforts revealed that introducing a halogenated benzene ring at the C6 position of the indole core can significantly enhance the inhibitory activity.[3] For instance, compound 17a from their study, which features a C6-halogenated benzene ring, exhibited a marked improvement in integrase inhibition with an IC50 value of 3.11 μM.[3] This enhancement is attributed to a favorable π–π stacking interaction with the viral DNA.[3]
This finding suggests that the 6-chloro substituent in this compound could be a key contributor to potent anti-HIV-1 integrase activity. The interplay between the electron-withdrawing nature of the chlorine at C6 and the electron-donating methyl group at C7 would likely influence the overall electronic properties of the indole ring and its interaction with the enzyme's active site.
Anticancer Activity
The indole scaffold is prevalent in many anticancer agents due to its ability to interact with various targets involved in cancer progression, such as kinases and tubulin.[7] A study by Elsadek et al. (2022) on indole-2-carboxamides as potential EGFR/CDK2 dual inhibitors provides insights into the role of chloro-substitution.[8]
Their research identified several 5-chloro-substituted indole-2-carboxamide derivatives with potent antiproliferative activity against various cancer cell lines.[8] For example, compounds 5d , 5e , and 5h demonstrated significant growth inhibition and were effective at suppressing both EGFR and CDK2.[8] This suggests that a chloro substituent on the indole ring can be beneficial for anticancer activity, likely by enhancing binding affinity to the target kinases.
Based on this, the 6-chloro group in this compound could contribute positively to its potential as an anticancer agent. The 7-methyl group might further modulate this activity through steric and electronic effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays discussed.
Protocol 1: Anti-Trypanosoma cruzi Activity Assay (Intracellular Amastigote Assay)
This protocol is based on the methodology for evaluating the in vitro potency of compounds against the intracellular amastigote form of T. cruzi.[5]
Workflow:
Caption: Workflow for the in vitro anti-Trypanosoma cruzi assay.
Detailed Steps:
-
Cell Seeding: Seed host cells (e.g., L6 rat skeletal myoblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Infection: Infect the host cells with T. cruzi trypomastigotes at a specific multiplicity of infection (MOI).
-
Incubation and Washing: Incubate for 2 hours to allow for parasite invasion. Subsequently, wash the wells to remove any non-internalized parasites.
-
Compound Addition: Add the test compounds, including this compound and other indole derivatives, in a series of dilutions.
-
Incubation: Incubate the plates for 72 hours to allow for amastigote proliferation.
-
Fixation and Staining: Fix the cells and stain with a nuclear stain (e.g., DAPI) to visualize both host cell and amastigote nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the images to quantify the number of intracellular amastigotes per host cell.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the pEC50 value.
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol outlines a typical biochemical assay to measure the inhibition of the strand transfer step of HIV-1 integrase.[3]
Workflow:
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A Comparative Guide to Validating the Mechanism of Action of 6-chloro-7-methyl-1H-indole-2-carboxylic acid as a Putative Enzyme Inhibitor
For drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth, experience-driven framework for elucidating the MoA of a novel small molecule, 6-chloro-7-methyl-1H-indole-2-carboxylic acid . While direct studies on this specific molecule are not extensively published, its structural motifs, particularly the indole-2-carboxylic acid core, are present in compounds with known biological activities, including inhibitors of HIV-1 integrase and the anti-apoptotic protein Mcl-1.[1][2] In these examples, the carboxylic acid functional group often plays a critical role in binding to the target, for instance, by chelating essential metal ions in an enzyme's active site or forming key hydrogen bonds.[2][3]
Drawing from these precedents, this guide will proceed under the hypothesis that this compound functions as an enzyme inhibitor. We will compare its validation workflow against a well-characterized, generic competitive inhibitor, "Compound C," to provide a clear benchmark for performance and data interpretation. Our approach is designed to be a self-validating system, where each experimental stage builds upon the last to create a cohesive and trustworthy body of evidence.
Foundational Hypothesis and Strategic Overview
Our central hypothesis is that this compound (herein "Test Compound") exerts its biological effect by inhibiting a specific enzyme, which we will refer to as "Target Enzyme X". The validation strategy is a multi-stage process designed to first confirm inhibitory activity, then determine its potency and selectivity, and finally, elucidate the precise kinetic mechanism of inhibition.
The following diagram outlines the logical workflow for this validation process.
Caption: Competitive vs. Non-competitive inhibition mechanisms.
Experimental Protocol: Michaelis-Menten Kinetics
-
Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., 0.25x to 10x Kм) and the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Execute the enzyme activity assay as described previously.
-
Plot the reaction velocities against substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Kм and Vmax at each inhibitor concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]) to visualize the inhibition pattern. For competitive inhibition, the lines will intersect on the y-axis.
Reversibility Assay
Causality Behind Experimental Choice:
This assay determines whether the inhibitor binds reversibly or irreversibly to the enzyme. Reversible inhibitors can dissociate from the enzyme, while irreversible inhibitors form a stable, often covalent, bond. This is a critical piece of information for drug safety and dosing regimen design. The jump-dilution method is a reliable way to test this. [4]
Experimental Protocol: Jump-Dilution Assay
-
Pre-incubation : Incubate Target Enzyme X with a high concentration of the Test Compound (e.g., 10-20x IC50) for an extended period (e.g., 60 minutes) to ensure maximal binding.
-
Rapid Dilution : Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate. This dilution reduces the free inhibitor concentration to a level well below its IC50, favoring dissociation.
-
Monitor Activity : Immediately monitor enzyme activity over time.
-
Interpretation :
-
Reversible Inhibition : A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibition : Little to no recovery of enzyme activity will be observed, as the inhibitor remains tightly bound.
-
Synthesis and Conclusion
References
-
De Rycker, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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De Rycker, M., et al. (2015). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
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Kulkarni, P. M., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Lenci, E., et al. (2022). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 6-chloro-7-methyl-1H-indole-2-carboxylic acid necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step approach to the safe disposal of this halogenated indole derivative, grounded in established safety principles and regulatory guidelines. By explaining the causality behind each procedural step, this document aims to empower laboratory personnel to manage chemical waste with confidence and scientific integrity.
Part 1: Hazard Identification and Risk Assessment
Inferred Hazard Profile:
Based on analogous compounds, this compound should be handled as a substance that is potentially:
-
Toxic to aquatic life.[2]
Due to the presence of a chlorinated aromatic system, there is also a potential for the compound to be classified as a carcinogen or to have carcinogenic properties, warranting additional precautions.[5][6][7]
| Potential Hazard | Description | Primary Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | May be harmful if ingested or absorbed through the skin.[1][2] | Avoid direct contact. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. |
| Skin and Eye Irritation | Can cause irritation or serious damage upon contact with skin and eyes.[1][3] | Wear safety glasses or goggles and appropriate gloves. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][4] | Handle in a well-ventilated area or a chemical fume hood. |
| Aquatic Toxicity | May be harmful to aquatic organisms.[2] | Prevent release into the environment. Do not dispose of down the drain. |
| Potential Carcinogenicity | As a chlorinated organic compound, it may possess carcinogenic properties. | Handle with appropriate containment measures as per OSHA guidelines for carcinogens.[5][6][8] |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol is based on general best practices for halogenated organic compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
Step 2: Waste Segregation - The Critical First Step
The principle of waste segregation is paramount in a laboratory setting to prevent dangerous chemical reactions and to facilitate proper disposal.[9]
-
Rationale: Halogenated organic compounds, like this compound, require specific disposal methods, often involving high-temperature incineration, which is more costly and specialized than disposal for non-halogenated waste.[10][11][12] Mixing these waste streams can lead to improper disposal and increased costs.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[11] This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass container).[13]
Step 3: Preparing the Waste Container
Proper container management is essential for safe storage and transport of chemical waste.
-
Container Selection: Use a container that is in good condition, with a secure, leak-proof lid.[9][13] Do not use containers that previously held incompatible materials.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[14] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
Step 4: Transferring the Waste
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated halogenated organic waste container. Avoid creating dust. If there is a risk of dust, perform the transfer in a chemical fume hood.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or filter paper, should also be placed in the designated solid halogenated waste container.[15]
-
Solutions: If the compound is in solution, transfer the liquid to a designated "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with other wastes in the container. Do not mix aqueous and organic waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 5: Storage of the Waste Container
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be under the direct control of laboratory personnel and away from general traffic areas.
-
Containment: Place the waste container in secondary containment to prevent spills from reaching the environment.[13]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[10][12]
Step 6: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often 90 days, but this can vary by jurisdiction), contact your institution's EHS office to arrange for a pickup.[13][16]
-
Documentation: Complete any necessary waste pickup forms as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 3: Emergency Procedures
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory personnel.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. The collected waste and cleaning materials should be placed in the designated halogenated organic waste container.
-
Decontaminate: Decontaminate the area of the spill.
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
The responsible disposal of this compound is a multi-faceted process that begins with a thorough understanding of its potential hazards. By following a structured protocol that emphasizes proper segregation, containment, and labeling, researchers can ensure a safe laboratory environment and compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved from Hazardous Waste Experts. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. [Link]
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Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Guidelines for the laboratory use of chemical carcinogens. (1981). National Institutes of Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
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Basis of OSHA Carcinogen Listing for Individual Chemicals. (2017). U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

